Jangomolide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H28O8 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(2S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione |
InChI |
InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3/t14?,15?,18-,19+,21?,23-,24-,25-,26+/m0/s1 |
InChI Key |
ZYPFSBYGJYBBBK-ZAZPSJGKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Jangomolide: A Technical Overview of its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jangomolide is a naturally occurring steroid lactone found within the plant species Flacourtia jangomas, a member of the Salicaceae family.[1] This plant, also known by common names such as Paniala, Lukluki, Tokroi, or Painnagola, is a small deciduous tree native to tropical regions of Asia and East Africa.[1] this compound is classified as a limonoid, a group of highly oxygenated triterpenoid (B12794562) compounds. This technical guide provides a comprehensive overview of the natural source of this compound, available data on the chemical composition of its source, and a proposed biosynthetic pathway.
Natural Source: Flacourtia jangomas
This compound has been identified as a constituent of various parts of the Flacourtia jangomas plant, including the stem and bark.[1] The plant is recognized for its traditional medicinal uses, and phytochemical screenings have revealed a diverse array of bioactive compounds in addition to this compound, such as other limonoids (e.g., limonin), flavonoids, tannins, and alkaloids.[1][2]
Phytochemical Composition of Flacourtia jangomas
Table 1: Quantitative Phytochemical Analysis of Flacourtia jangomas Fruit
| Phytochemical Class | Content (mg/100g fresh weight) |
| Carotenoids | 9.87 ± 0.40 |
| Phenolics | 456.32 ± 23.81 (mg GAE/100g) |
| Tannins | 944.08 ± 26.31 (mg TAE/100g) |
| Alkaloids | 586.68 ± 44.56 (mg CE/100g) |
| Saponins | 20.87 ± 2.00 (mg SE/100g) |
| Flavonoids | 65.95 ± 2.92 (mg QE/100g) |
| (Data sourced from a study on the fruit of F. jangomas cultivated in Vietnam)[3] |
Table 2: Quantitative Phytochemical Analysis of Flacourtia jangomas Leaf and Fruit (Methanolic Extract)
| Phytochemical Class | Leaf Content (mg/g of extract) | Fruit Content (mg/g of extract) |
| Flavonoids | 868.04 ± 3.185 (mg QE/g) | 80.91 ± 0.796 (mg QE/g) |
| Tannins | 253.10 ± 0.738 (mg TAE/g) | 23.96 ± 0.071 (mg TAE/g) |
| Phenols | 144.35 ± 0.99 (mg GAE/g) | 13.226 ± 0.035 (mg GAE/g) |
| Alkaloids | 4.98 ± 1.161 (%) | 7.130 ± 0.317 (%) |
| (Data sourced from a physicochemical and phytochemical analysis of methanolic extracts)[4] |
Experimental Protocols
Detailed experimental protocols for the specific extraction and isolation of this compound are not extensively documented in publicly available literature. However, a general methodology for the isolation of phytochemicals from Flacourtia jangomas can be outlined based on standard practices and related studies. One study on the bark of F. jangomas led to the isolation of methyl caffeate and flacourtin, providing a basis for a potential extraction workflow.[5][6]
General Protocol for Extraction and Fractionation of Phytochemicals from Flacourtia jangomas
-
Plant Material Collection and Preparation:
-
Collect fresh plant material (e.g., stem, bark).
-
Wash the material thoroughly to remove any contaminants.
-
Air-dry the plant material in the shade to prevent the degradation of heat-labile compounds.
-
Grind the dried plant material into a coarse powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable solvent, such as methanol, at room temperature for an extended period (e.g., 72 hours), with occasional shaking.
-
Filter the extract to separate the solvent from the plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Solvent-Solvent Partitioning (Fractionation):
-
Suspend the crude methanolic extract in water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
This will yield fractions with compounds of different polarities. Limonoids like this compound are typically found in the chloroform or ethyl acetate fractions.
-
-
Chromatographic Purification:
-
Subject the desired fraction (e.g., the chloroform fraction) to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect the fractions and monitor them using thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Further purify the combined fractions using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate the pure compound (this compound).
-
-
Structure Elucidation:
-
Characterize the structure of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR, DEPT, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
-
Biosynthesis of this compound
The precise biosynthetic pathway of this compound has not been elucidated. However, as a limonoid, its biosynthesis is expected to follow the general pathway of tetranortriterpenoids. Limonoids are derived from the isoprenoid pathway, which deviates from steroid biosynthesis at the level of triterpene cyclization.[7]
The proposed biosynthesis starts with the cyclization of 2,3-oxidosqualene.[7][8] In the case of limonoids, this cyclization is thought to be initiated by a triterpene synthase to form a euphane or tirucallane-type tetracyclic triterpene skeleton.[9][10] This precursor then undergoes a series of modifications, including oxidation, rearrangement, and the loss of four carbon atoms from the side chain, to form the characteristic furan (B31954) ring and the modified steroid-like core of limonoids.[10]
Proposed Biosynthetic Pathway of Limonoids
Caption: Proposed biosynthetic pathway of this compound from the isoprenoid pathway.
Experimental Workflow for Isolation and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. journalcmpr.com [journalcmpr.com]
- 3. Determination of the content of major chemical components and bioactive compounds and antioxidant ability of Hong Quan (Flacourtia jangomas (Lour.) Raeusch) fruit cultivated in An Giang, Vietnam | Plant Science Today [horizonepublishing.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Isolation of methyl caffeate and flacourtin from Flacourtia jangomas with comprehensive in-vitro and in-vivo pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of Putative Genes Involved in Limonoids Biosynthesis in Citrus by Comparative Transcriptomic Analysis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology [frontiersin.org]
A Technical Guide to the Isolation and Purification of Jangomolide from Flacourtia inermis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the isolation and purification of Jangomolide, a steroid lactone, from the plant Flacourtia inermis. Drawing upon established phytochemical extraction techniques and specific studies on the constituents of Flacourtia inermis, this document outlines a detailed, albeit hypothetical, protocol for obtaining pure this compound for research and drug development purposes.
Introduction to this compound and Flacourtia inermis
This compound is a steroid lactone with the chemical formula C₂₆H₂₈O₈[1][2]. Steroid lactones are a class of organic compounds characterized by a steroid skeleton containing a lactone moiety. While direct literature on the isolation of this compound is scarce, its structural class suggests that it can be isolated from plant sources rich in diverse phytochemicals.
Flacourtia inermis, commonly known as lovi-lovi, is a fruit-bearing tree of the family Salicaceae. It is a known source of various bioactive compounds, including phenolics, flavonoids, and triterpenoids[3][4][5]. The fruits, in particular, have been the subject of several phytochemical investigations, making this plant a prime candidate for the isolation of this compound.
Experimental Protocols
The following protocols are based on established methods for the isolation of secondary metabolites from Flacourtia inermis and are adapted for the specific chemical properties of a steroid lactone.
2.1. Plant Material Collection and Preparation
-
Collection: Fresh, ripe fruits of Flacourtia inermis should be collected.
-
Authentication: The plant material should be authenticated by a qualified botanist.
-
Preparation: The fruits are washed, sliced, and shade-dried at room temperature for 7-10 days. The dried fruit material is then pulverized into a coarse powder using a mechanical grinder.
2.2. Extraction
A sequential solvent extraction method is employed to separate compounds based on their polarity.
-
Defatting: The powdered plant material is first extracted with a non-polar solvent, such as n-hexane, to remove fats and waxes. This is typically done using a Soxhlet apparatus for 24-48 hours.
-
Main Extraction: The defatted plant material is then sequentially extracted with solvents of increasing polarity, such as ethyl acetate (B1210297) and methanol (B129727), using a Soxhlet apparatus for 24-48 hours for each solvent. Given that this compound is a moderately polar steroid lactone, it is expected to be present in the ethyl acetate and methanol fractions.
Table 1: Solvent Extraction Parameters
| Parameter | Value | Reference |
| Solvent Sequence | n-Hexane -> Ethyl Acetate -> Methanol | [4][6] |
| Extraction Method | Soxhlet Extraction | [6] |
| Extraction Time | 24-48 hours per solvent | [6] |
| Temperature | Boiling point of the respective solvent | General Knowledge |
2.3. Purification
The crude extracts obtained are then subjected to various chromatographic techniques for the isolation of pure this compound.
-
Column Chromatography: The ethyl acetate and methanol extracts are concentrated under reduced pressure and subjected to column chromatography over silica (B1680970) gel (60-120 mesh). The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Fraction Collection and Analysis: Fractions of 50-100 mL are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). The spots on the TLC plates can be visualized under UV light or by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Preparative TLC/HPLC: Fractions showing similar TLC profiles and indicating the presence of a potential steroid lactone are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol:water gradient).
Table 2: Chromatographic Purification Parameters
| Technique | Stationary Phase | Mobile Phase (Gradient) | Detection |
| Column Chromatography | Silica Gel (60-120 mesh) | n-Hexane -> Ethyl Acetate -> Methanol | TLC |
| Thin Layer Chromatography | Silica Gel GF₂₅₄ | n-Hexane:Ethyl Acetate (e.g., 7:3) | UV (254 nm), Anisaldehyde-Sulfuric Acid |
| Preparative HPLC | C18 Column | Methanol:Water | UV Detector |
2.4. Characterization and Purity Assessment
The purified compound is characterized using various spectroscopic techniques to confirm its identity as this compound.
-
Spectroscopic Analysis: The structure of the isolated compound is elucidated using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The obtained data should be compared with the reported data for this compound[1].
-
Purity Determination: The purity of the isolated this compound is determined by HPLC.
Table 3: Spectroscopic Data for this compound (Reference)
| Technique | Key Expected Data |
| Molecular Formula | C₂₆H₂₈O₈ |
| Molecular Weight | 468.5 g/mol |
| ¹H-NMR & ¹³C-NMR | Signals corresponding to a steroid lactone with a furan (B31954) moiety |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |
Visualizations
3.1. Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: Workflow for this compound Isolation and Purification.
3.2. Hypothetical Signaling Pathway
While the specific signaling pathway of this compound is not yet elucidated, many steroid lactones exhibit anti-inflammatory and anti-cancer activities by modulating key signaling pathways. A hypothetical pathway is presented below.
Caption: Hypothetical Signaling Pathway of this compound.
Conclusion
This technical guide provides a robust framework for the isolation and purification of this compound from Flacourtia inermis. The outlined protocols, based on established phytochemical methodologies, offer a clear path for researchers to obtain this promising steroid lactone for further biological and pharmacological evaluation. The successful isolation and characterization of this compound will be a significant step towards unlocking its therapeutic potential.
References
The Enigmatic Jangomolide: A Frontier in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Jangomolide, a complex limonoid natural product, presents a significant synthetic challenge that remains unmet by the scientific community. Despite its intriguing molecular architecture, a total synthesis of this complex molecule has yet to be reported in peer-reviewed literature. This whitepaper serves as a guide to the current state of knowledge surrounding this compound, highlighting the absence of a synthetic route and the consequent opportunities for future research.
Chemical Identity and Structure
This compound is a natural product isolated from the plant Flacourtia jangomas.[1] It is classified as a steroid lactone, a class of sterol lipids characterized by a lactone moiety attached to the steroid skeleton.[2] The compound has the chemical formula C₂₆H₂₈O₈ and a molecular weight of 468.5 g/mol .[3] Its systematic IUPAC name is 19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.0²,⁷.0²,¹⁰.0¹⁴,¹⁶.0¹⁴,²⁰]docos-3-ene-5,12,17-trione, and it is registered under the CAS Number 93767-25-0.[2][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 93767-25-0 | [1][2][3] |
| Molecular Formula | C₂₆H₂₈O₈ | [2][3] |
| IUPAC Name | 19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.0²,⁷.0²,¹⁰.0¹⁴,¹⁶.0¹⁴,²⁰]docos-3-ene-5,12,17-trione | [3] |
| Synonyms | CHEBI:175675, DTXSID601098353 | [3] |
| Class | Steroid lactone, Limonoid | [1][2] |
The Synthetic Void
A comprehensive search of the scientific literature reveals a conspicuous absence of any reported total synthesis of this compound or its stereoisomers. This indicates that the complex, polycyclic structure of this compound has, to date, precluded a successful synthetic route. The lack of synthetic access to this molecule and its potential stereoisomers presents a significant hurdle to further investigation of its biological activities and the development of structure-activity relationships.
Future Outlook and Research Opportunities
The absence of a synthetic route to this compound represents a compelling challenge and a significant opportunity for the synthetic chemistry community. The development of a total synthesis would not only be a landmark achievement in natural product synthesis but would also open the door to a number of important research avenues:
-
Confirmation of Stereochemistry: An enantioselective total synthesis would be instrumental in unequivocally assigning the absolute stereochemistry of the natural product.
-
Biological Evaluation: Access to synthetic this compound and its stereoisomers would enable a thorough investigation of their biological properties, which are currently underexplored.
-
Analogue Synthesis and Drug Discovery: A viable synthetic route would allow for the preparation of analogues, facilitating the exploration of structure-activity relationships and the potential development of new therapeutic agents.
Conclusion
This compound stands as an unconquered peak in the landscape of natural product synthesis. Its intricate architecture has thus far defied synthetic efforts, leaving its chemical and biological properties largely unexplored. The information presented in this guide underscores the significant gap in our knowledge of this fascinating molecule and serves as a call to action for synthetic chemists to embark on the challenging and potentially rewarding journey of its total synthesis. The successful conquest of this compound will undoubtedly be a testament to the power of modern synthetic chemistry and will pave the way for new discoveries in chemical biology and drug development.
Note: Due to the lack of published synthetic routes for this compound, this guide cannot provide detailed experimental protocols, quantitative data tables related to synthesis, or diagrams of signaling pathways or experimental workflows as originally requested. The focus of this document is to accurately reflect the current state of scientific knowledge regarding this natural product.
References
Unveiling the Therapeutic Potential of Jangomolide: An In-Silico Approach to Biological Target Prediction
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Natural products have historically been a cornerstone of drug discovery, offering a vast chemical diversity that is often underexplored. Jangomolide, a novel natural product, presents a promising scaffold for therapeutic development. However, its biological targets and mechanism of action remain unknown. This technical guide provides a comprehensive framework for the in silico prediction of this compound's biological targets, leveraging a multi-faceted computational approach. By integrating methodologies such as reverse docking, pharmacophore modeling, molecular similarity analysis, and machine learning, we can generate a high-confidence list of putative protein targets. This guide details the experimental protocols for subsequent validation of these computational predictions, offering a roadmap for accelerating the drug discovery and development process for novel natural products like this compound.
Introduction: The Challenge of Target Deconvolution for Natural Products
The identification of the molecular targets of novel natural products is a significant bottleneck in the drug discovery pipeline. Traditional methods of target identification can be time-consuming and resource-intensive. In silico target prediction has emerged as a powerful set of computational techniques to rapidly generate hypotheses about the biological targets of a small molecule.[1][2] These methods are particularly valuable for natural products, which often possess complex structures and may interact with multiple targets.[1][3]
This guide outlines a systematic and robust workflow for the in silico prediction of biological targets for a hypothetical, novel natural product, "this compound." The methodologies described herein are based on established and validated computational approaches in the field of cheminformatics and computational drug discovery.
A Multi-pronged In Silico Target Prediction Workflow
A consensus approach, combining the outputs of several distinct in silico methods, is recommended to increase the confidence in predicted targets.[1][4] Each method leverages different principles to identify potential protein-ligand interactions.
Our proposed workflow integrates four key computational strategies:
-
Reverse Docking: This structure-based approach "docks" the ligand of interest (this compound) into the binding sites of a large library of protein structures to identify proteins with high binding affinity.[5][6][7]
-
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. This pharmacophore model can then be used to screen databases of protein structures or known ligands to find potential targets.[8][9][10]
-
Molecular Similarity-Based Target Prediction: Based on the principle that similar molecules often have similar biological activities, this ligand-based approach compares the structure of this compound to databases of compounds with known protein targets.[11][12][13]
-
Machine Learning Approaches: These methods use algorithms trained on large datasets of known ligand-target interactions to predict the targets of new molecules based on their structural features.[14][15][16]
The following diagram illustrates the logical flow of this integrated approach.
Detailed Methodologies
Reverse Docking Protocol
Reverse docking involves screening a library of protein structures with a single ligand of interest.[17][18]
Experimental Protocol:
-
Preparation of the this compound Structure:
-
Generate a 3D conformation of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the atoms.
-
-
Protein Target Database Preparation:
-
Utilize a curated database of 3D protein structures, such as the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.
-
-
Docking Simulation:
-
Employ a docking program (e.g., AutoDock Vina, GOLD) to systematically dock this compound into the binding sites of each protein in the database.[5][6]
-
The docking algorithm will generate multiple binding poses for this compound within each protein's binding site and calculate a corresponding binding affinity score.
-
-
Analysis and Ranking:
-
Rank the protein targets based on their predicted binding affinities (e.g., docking score, estimated ΔG).
-
Proteins with the most favorable binding scores are considered high-priority putative targets.
-
Pharmacophore Modeling and Screening
Pharmacophore modeling identifies the spatial arrangement of features essential for biological activity.[19][20]
Experimental Protocol:
-
Pharmacophore Model Generation (Ligand-Based):
-
If a set of molecules with known activity against a particular target and structural similarity to this compound is available, a ligand-based pharmacophore model can be generated.
-
Align the structures of the active compounds and identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).
-
Generate a 3D pharmacophore model that represents the spatial arrangement of these features.
-
-
Pharmacophore Model Generation (Structure-Based):
-
If a high-resolution 3D structure of a potential protein target is available, a structure-based pharmacophore model can be derived from the key interactions between the protein's binding site and a known ligand.
-
-
Database Screening:
-
Use the generated pharmacophore model as a 3D query to screen a database of protein structures or a library of known ligands.
-
Molecules or protein binding sites that match the pharmacophore query are identified as potential hits.
-
Molecular Similarity-Based Target Prediction
This approach leverages the principle that structurally similar molecules are likely to have similar biological targets.[21][22]
Experimental Protocol:
-
Molecular Fingerprint Generation:
-
Generate a 2D or 3D molecular fingerprint for this compound. Fingerprints are bit strings that encode the structural features of a molecule.
-
-
Database Searching:
-
Compare the fingerprint of this compound to a large database of fingerprints from compounds with known biological targets (e.g., ChEMBL).
-
Use a similarity metric (e.g., Tanimoto coefficient) to quantify the similarity between this compound and the database compounds.
-
-
Target Inference:
-
The biological targets of the most structurally similar compounds in the database are inferred as potential targets for this compound.
-
Machine Learning Approaches
Machine learning models can be trained on large datasets of ligand-target interactions to predict the targets of new compounds.[23]
Experimental Protocol:
-
Model Selection:
-
Choose a suitable machine learning algorithm (e.g., Random Forest, Support Vector Machine, Deep Neural Network).
-
-
Training Data:
-
Utilize a large, curated dataset of known ligand-target interactions (e.g., from ChEMBL or other public databases) to train the model.
-
-
Feature Engineering:
-
Represent the chemical structures of the ligands as numerical features that the machine learning model can process (e.g., molecular descriptors, fingerprints).
-
-
Model Training and Validation:
-
Train the model on the prepared dataset.
-
Validate the model's predictive performance using a separate test set of compounds with known targets.
-
-
Prediction for this compound:
-
Input the features of this compound into the trained model to predict a list of potential biological targets.
-
Data Presentation: Summarizing Predicted Targets
The outputs from each in silico method should be compiled and organized to facilitate a consensus-based approach to target prioritization.
Table 1: Hypothetical Top-Ranked Putative Targets for this compound
| Target ID (UniProt) | Target Name | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Similarity Tanimoto Coefficient | Machine Learning Prediction Score | Consensus Rank |
| P00533 | Epidermal growth factor receptor | -9.8 | 0.85 | 0.72 | 0.91 | 1 |
| P04637 | Tumor protein p53 | -9.5 | 0.79 | 0.68 | 0.88 | 2 |
| P10636 | Microtubule-associated protein tau | -9.2 | 0.81 | 0.65 | 0.85 | 3 |
| Q9Y243 | Serine/threonine-protein kinase mTOR | -8.9 | 0.75 | 0.70 | 0.82 | 4 |
| P08581 | Mitogen-activated protein kinase 1 | -8.7 | 0.72 | 0.69 | 0.79 | 5 |
Experimental Validation of Predicted Targets
In silico predictions must be validated through experimental assays to confirm the biological activity of this compound against the putative targets.[24][25][26]
Biochemical Assays
These assays directly measure the interaction of this compound with the purified target protein.
Experimental Protocol (Example: Kinase Inhibition Assay):
-
Reagents and Materials:
-
Purified recombinant target kinase.
-
Kinase substrate (peptide or protein).
-
ATP (adenosine triphosphate).
-
This compound stock solution.
-
Assay buffer.
-
Detection reagent (e.g., antibody specific for the phosphorylated substrate, or a luminescence-based ATP detection kit).
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, combine the target kinase, its substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at an optimal temperature.
-
Stop the reaction and measure the amount of product formed (phosphorylated substrate) using the chosen detection method.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound required to inhibit 50% of the kinase activity).
-
Cell-Based Assays
These assays assess the effect of this compound on the function of the target protein within a cellular context.
Experimental Protocol (Example: Cell Proliferation Assay):
-
Cell Culture:
-
Culture a cell line that expresses the target protein and whose proliferation is dependent on the activity of this target.
-
-
Treatment:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound.
-
Include appropriate positive and negative controls.
-
-
Incubation:
-
Incubate the cells for a period of time (e.g., 24, 48, or 72 hours).
-
-
Measurement of Cell Viability/Proliferation:
-
Use a suitable assay to measure cell viability or proliferation (e.g., MTT assay, CellTiter-Glo Luminescent Cell Viability Assay).
-
-
Data Analysis:
-
Plot the percentage of cell viability versus the concentration of this compound.
-
Calculate the GI50 value (the concentration of this compound required to inhibit cell growth by 50%).
-
Signaling Pathway Analysis
Once a target is validated, it is crucial to understand its role in cellular signaling pathways.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the predicted targets.
Conclusion
The in silico prediction of biological targets is a critical first step in elucidating the mechanism of action of novel natural products like this compound. The multi-pronged computational workflow detailed in this guide, combining reverse docking, pharmacophore modeling, molecular similarity, and machine learning, provides a robust framework for generating a high-confidence list of putative targets. Subsequent experimental validation through biochemical and cell-based assays is essential to confirm these predictions. This integrated approach has the potential to significantly accelerate the translation of promising natural products from discovery to clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Target Identification of Herbal Medicine Using a Reverse Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 Mpro | Semantic Scholar [semanticscholar.org]
- 9. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Reliable Target Prediction of Bioactive Molecules Based on Chemical Similarity Without Employing Statistical Methods [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Artificial Intelligence in Natural Product Drug Discovery: Current Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.knaw.nl [pure.knaw.nl]
- 17. Using reverse docking for target identification and its applications for drug discovery (2016) | Aeri Lee | 113 Citations [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacophore modeling, molecular docking and molecular dynamics studies on natural products database to discover novel skeleton as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Molecular Similarity for Drug Discovery, Target Prediction and Chemical Space Visualization [boris-portal.unibe.ch]
- 22. Similarity-Based Methods and Machine Learning Approaches for Target Prediction in Early Drug Discovery: Performance and Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Experimental validation of in silico target predictions on synergistic protein targets - MedChemComm (RSC Publishing) DOI:10.1039/C2MD20286G [pubs.rsc.org]
Spontaneous Degradation of Jangomolide in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jangomolide is a complex steroidal lactone with a unique polycyclic structure, featuring multiple reactive functional groups. Understanding its stability and degradation pathways in solution is critical for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the predicted spontaneous degradation products of this compound in solution, based on an analysis of its constituent functional groups. It outlines detailed experimental protocols for conducting forced degradation studies and for the identification and quantification of degradation products using modern analytical techniques. This document serves as a foundational resource for researchers initiating stability studies on this compound, offering a predictive framework and actionable methodologies.
Introduction
This compound is a natural product classified as a steroid lactone, possessing a complex C26H28O8 chemical formula. Its intricate architecture includes several functional groups susceptible to degradation in solution, such as a lactone, an enone, multiple ester and ether linkages, and a furan (B31954) moiety. Spontaneous degradation can be triggered by various factors including pH, temperature, light, and the presence of oxidative species, potentially leading to a loss of biological activity and the formation of unknown impurities.
Currently, there is a notable absence of published literature specifically detailing the degradation of this compound. Therefore, this guide synthesizes information from studies on compounds with analogous functional groups to predict the most probable degradation pathways. Furthermore, it details the established methodologies required to rigorously test these predictions and characterize the stability profile of this compound.
Predicted Degradation Pathways of this compound
The structure of this compound suggests several potential sites for spontaneous degradation in solution. The primary mechanisms are expected to be hydrolysis and oxidation.
Hydrolytic Degradation
This compound contains multiple ester functionalities, including a prominent lactone ring, which are susceptible to hydrolysis. This reaction involves the cleavage of the ester bond by water and can be catalyzed by both acidic and alkaline conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester/lactone makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the opening of the lactone ring and hydrolysis of other ester groups, resulting in carboxylic acid and alcohol functionalities.
-
Base-Catalyzed Hydrolysis (Saponification): In alkaline solutions, hydroxide (B78521) ions act as potent nucleophiles, directly attacking the carbonyl carbon of the ester/lactone. This process is irreversible and typically faster than acid-catalyzed hydrolysis. The result is the formation of a carboxylate salt and an alcohol.[1][2][3]
Oxidative Degradation
The furan ring and the enone system within the this compound structure are potential sites for oxidative degradation.[4] Oxidation can be initiated by dissolved oxygen, trace metal ions, or exposure to light (photo-oxidation).
-
Furan Oxidation: Furans are known to be susceptible to oxidation, which can lead to ring-opening reactions, forming dicarbonyl compounds.[5][6] This would significantly alter the structure of this compound.
-
Enone System Reactivity: The α,β-unsaturated ketone (enone) is an electron-deficient system and can be susceptible to various reactions, including oxidation, which could lead to epoxidation or other modifications of the double bond.
The logical flow of predicting these degradation pathways is outlined in the diagram below.
Experimental Protocols: Forced Degradation Studies
To investigate the stability of this compound and identify its degradation products, a forced degradation (stress testing) study should be conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[7][8][9][10][11] This involves subjecting a solution of this compound to a range of harsh conditions to accelerate its degradation.
General Setup
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of approximately 100 µg/mL.
-
Control Samples: A control sample, protected from stress (e.g., stored at 4°C in the dark), should be analyzed alongside the stressed samples.
-
Target Degradation: The duration of stress should be adjusted to achieve a target degradation of 5-20% of the parent compound to ensure that primary degradation products are formed without excessive secondary degradation.[12][13]
Specific Stress Conditions
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Mix this compound solution with 0.1 N HCl. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 N NaOH before analysis. | Hydrolysis of lactone and ester groups. |
| Base Hydrolysis | Mix this compound solution with 0.1 N NaOH. Incubate at room temperature (25°C) for 2-8 hours. Neutralize with 0.1 N HCl before analysis. | Rapid hydrolysis (saponification) of lactone and ester groups. |
| Oxidation | Mix this compound solution with 3% H₂O₂. Incubate at room temperature (25°C) for 24 hours, protected from light. | Oxidation of the furan ring and enone system. |
| Thermal Degradation | Incubate this compound solution (in a neutral buffer, e.g., pH 7 phosphate) at 70°C in the dark for 7 days. | Thermally induced hydrolysis and other rearrangements. |
| Photostability | Expose this compound solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). A control sample should be wrapped in aluminum foil. | Photo-oxidation or light-induced rearrangements. |
Analytical Methodologies for Degradant Analysis
A combination of chromatographic and spectroscopic techniques is essential for the separation, quantification, and structural elucidation of this compound and its degradation products.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method must be developed to separate the degradation products from the parent compound and from each other.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B129727) (B), both containing 0.1% formic acid, is recommended. Formic acid helps to produce sharp peak shapes and improve ionization for subsequent mass spectrometry analysis.
-
Detection: A photodiode array (PDA) detector should be used to monitor the elution profile at multiple wavelengths. This helps in assessing peak purity and provides UV spectral information for each component.
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone for identifying degradation products.[14][15]
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to determine the optimal ionization for this compound and its degradants.
-
High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) allows for the determination of the accurate mass of parent and fragment ions, which is crucial for calculating the elemental composition of the degradation products.[14]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ions of the degradation products provides structural information. By comparing the fragmentation patterns of the degradants with that of the parent compound, the site of modification can often be deduced.
The general workflow for identifying degradation products is shown below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structure elucidation of novel or unexpected degradation products, isolation of the compound followed by NMR spectroscopy is required.[16][17][18][19]
-
Isolation: The degradation product of interest can be isolated from a stressed sample mixture using preparative or semi-preparative HPLC.
-
Analysis: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, will be necessary to determine the complete chemical structure and stereochemistry of the isolated compound. Due to the small quantities typically isolated, a high-field NMR spectrometer equipped with a cryoprobe is highly recommended.[18]
Data Presentation and Summary
All quantitative data from the stability studies should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Products | Major Degradant (Retention Time) |
| 0.1 N HCl, 60°C | 48 h | Data | Data | Data |
| 0.1 N NaOH, 25°C | 8 h | Data | Data | Data |
| 3% H₂O₂, 25°C | 24 h | Data | Data | Data |
| Neutral Buffer, 70°C | 7 days | Data | Data | Data |
| Photostability (ICH) | - | Data | Data | Data |
| Control (4°C) | 7 days | Data | Data | Data |
| Data to be filled upon completion of experimental work. |
Table 2: Characterization of Major Degradation Products
| Degradant ID | Retention Time (min) | Proposed Molecular Formula | Δ Mass from this compound | Proposed Modification |
| DP-1 | Data | Data | +18 (H₂O) | Lactone Hydrolysis |
| DP-2 | Data | Data | +16 (O) | Oxidation |
| DP-3 | Data | Data | Data | Data |
| Data to be filled upon completion of experimental work. |
Conclusion
While empirical data on the degradation of this compound is not yet available, its chemical structure suggests a susceptibility to hydrolysis and oxidation. The methodologies outlined in this guide provide a robust framework for systematically investigating the stability of this compound in solution. By conducting comprehensive forced degradation studies and employing advanced analytical techniques such as HPLC, HRMS, and NMR, researchers can elucidate the degradation pathways, identify and characterize the resulting products, and develop a thorough understanding of the molecule's stability profile. This knowledge is indispensable for the successful development of this compound as a safe and effective pharmaceutical agent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. memmert.com [memmert.com]
- 8. database.ich.org [database.ich.org]
- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 10. ikev.org [ikev.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. acdlabs.com [acdlabs.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. semanticscholar.org [semanticscholar.org]
A Technical Guide to the Thermal Stability and Photosensitivity of Novel Natural Products: A Methodological Framework for Jangomolide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, specific experimental data on the thermal stability and photosensitivity of jangomolide (B1155115) are not available in the public scientific literature. This guide provides a comprehensive methodological framework for how such studies would be designed and executed for a novel natural product like this compound, in line with industry best practices and regulatory guidelines.
Introduction to this compound
This compound is a complex natural product with the chemical formula C₂₆H₂₈O₈. Its systematic IUPAC name is 19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.0²,⁷.0²,¹⁰.0¹⁴,¹⁶.0¹⁴,²⁰]docos-3-ene-5,12,17-trione. The intricate structure of this compound suggests potential biological activity but also raises critical questions about its stability, which is a key factor in its viability as a therapeutic agent. Understanding its degradation profile under thermal and photolytic stress is essential for formulation development, shelf-life determination, and ensuring safety and efficacy.
General Principles of Stability Testing
For any new chemical entity, forced degradation (or stress testing) is a critical step to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] These studies help in developing stability-indicating analytical methods, which are capable of separating the intact drug from its degradation products.[3][4][5] The International Council for Harmonisation (ICH) provides guidelines that are the global standard for stability testing.[1][6][7]
Proposed Methodologies for Thermal Stability Assessment
Thermal stability studies are designed to evaluate the effect of temperature on a drug substance, both in solid and solution states.
Experimental Protocol: Thermal Stress Testing
-
Sample Preparation:
-
Solid State: Place a precisely weighed amount (e.g., 10-50 mg) of pure this compound powder as a thin layer in a clear glass vial.
-
Solution State: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water 50:50 v/v). Aliquot into clear glass vials.
-
-
Exposure Conditions:
-
Place the vials in calibrated, temperature-controlled ovens.
-
Test temperatures should be in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C, 80°C).[2]
-
A control sample should be stored under refrigerated conditions (e.g., 2-8°C) and protected from light.
-
Samples should be withdrawn at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours). The duration may be extended if no significant degradation is observed.
-
-
Sample Analysis:
-
Cool the samples to room temperature.
-
For solid-state samples, dissolve in the analytical solvent to a known concentration. Solution-state samples may require dilution.
-
Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a photodiode array (PDA) detector to assess peak purity.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to identify the mass of degradation products, aiding in structure elucidation.[3]
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
Identify and quantify major degradation products.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) at each temperature.
-
Data Presentation: Thermal Stability of this compound (Hypothetical Data)
Table 1: Solid-State Thermal Degradation of this compound at 70°C
| Time (hours) | % this compound Remaining | Peak Area of Degradant 1 | Peak Area of Degradant 2 |
|---|---|---|---|
| 0 | 100.0 | 0 | 0 |
| 12 | 98.2 | 15,430 | 0 |
| 24 | 96.5 | 32,110 | 5,600 |
| 48 | 92.1 | 68,950 | 15,320 |
| 72 | 88.4 | 105,200 | 28,780 |
Table 2: Solution-State Thermal Degradation of this compound
| Temperature (°C) | Half-life (t₁/₂) (hours) | Rate Constant (k) (h⁻¹) | Degradation Order |
|---|---|---|---|
| 50 | 120.5 | 0.0058 | First-Order |
| 60 | 68.2 | 0.0102 | First-Order |
| 70 | 35.1 | 0.0197 | First-Order |
| 80 | 16.9 | 0.0410 | First-Order |
Proposed Methodologies for Photosensitivity Assessment
Photosensitivity studies evaluate the impact of light (UV and visible) on the drug substance. The ICH Q1B guideline provides a standardized approach.[6][7][8]
Experimental Protocol: Photostability Testing
-
Sample Preparation:
-
Solid State: Spread a thin layer of this compound powder (not more than 3 mm thick) on a suitable container (e.g., glass dish).
-
Solution State: Prepare a solution of known concentration in a photochemically inert solvent and place it in a quartz cuvette or other suitable transparent container.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
-
Light Source:
-
The light source should emit a combination of visible and ultraviolet (UV) light.[7] A xenon lamp or a metal halide lamp is often used.
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.[7][9]
-
-
Exposure Conditions:
-
Place the test and dark control samples in a photostability chamber.
-
Maintain a constant temperature to isolate the effects of light from thermal degradation.
-
Expose the samples for the required duration, monitoring the light dosage with a calibrated radiometer/lux meter.
-
-
Sample Analysis:
-
At the end of the exposure period, analyze both the light-exposed and dark control samples.
-
Use the same stability-indicating HPLC-PDA and LC-MS methods as described for thermal stability.
-
-
Data Evaluation:
-
Compare the chromatograms of the light-exposed samples with those of the dark control and initial samples.
-
Calculate the percentage loss of this compound and quantify any photodegradants formed.
-
A significant change in the light-exposed sample that is not observed in the dark control indicates photosensitivity.
-
Data Presentation: Photosensitivity of this compound (Hypothetical Data)
Table 3: Photostability Data for Solid-State this compound
| Sample | % this compound Remaining | % Area of Photodegradant 1 | % Area of Photodegradant 2 |
|---|---|---|---|
| Initial (Time 0) | 100.0 | 0 | 0 |
| Dark Control | 99.8 | 0.1 | 0 |
| Light Exposed | 85.3 | 10.2 | 4.1 |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram outlines the logical flow for conducting a comprehensive stability assessment of a new chemical entity like this compound.
Caption: Workflow for stability testing of a novel compound.
Hypothetical Signaling Pathway
While the specific biological targets of this compound are unknown, many complex natural products interfere with key cellular signaling pathways. A common target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is central to inflammation. The diagram below illustrates a hypothetical mechanism where this compound might exert anti-inflammatory effects.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
While specific data for this compound is pending, this guide provides the necessary framework for its comprehensive stability evaluation. The outlined protocols for thermal and photosensitivity testing, based on established ICH guidelines, will allow researchers to determine its degradation pathways and intrinsic stability. This information is paramount for any future development of this compound as a therapeutic candidate, guiding the creation of stable formulations and appropriate storage and packaging solutions. Future work should focus on executing these studies to generate the empirical data required to move forward in the drug development process.
References
- 1. tnsroindia.org.in [tnsroindia.org.in]
- 2. ijtsrd.com [ijtsrd.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 7. database.ich.org [database.ich.org]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Methodological & Application
Application Note: Quantification of Jangomolide using High-Performance Liquid Chromatography (HPLC)
Introduction
Jangomolide, a naturally occurring steroid lactone, has garnered significant interest within the scientific community due to its potential therapeutic properties. As research into its pharmacological effects progresses, the need for a reliable and accurate analytical method for its quantification is paramount. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method developed for the precise quantification of this compound in various sample matrices. The described method is tailored for researchers, scientists, and drug development professionals, providing a detailed protocol for accurate and reproducible results.
This compound belongs to the polyketide family of natural products, a diverse group of secondary metabolites with a wide range of biological activities. The developed reverse-phase HPLC (RP-HPLC) method leverages the hydrophobic nature of this compound for effective separation and quantification. This document provides a comprehensive guide to the analytical procedure, from sample preparation to data analysis, and adheres to the principles of method validation outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Chemical Structure of this compound
(Note: A chemical structure image would typically be included here in a formal application note.)
Molecular Formula: C₂₆H₂₈O₈ Molar Mass: 468.5 g/mol
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade methanol (B129727) (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (0.1% v/v in water and ACN)
-
Sample extraction solvents (e.g., ethyl acetate (B1210297), dichloromethane)
-
Syringe filters (0.22 µm, PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 245 nm (based on the typical UV absorption of steroid lactones with conjugated systems)[6][7]
Preparation of Standard Solutions
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60:40 water:acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. Below are general guidelines for natural product extracts and biological fluids.
For Natural Product Extracts:
-
Extraction: Perform a solvent extraction of the raw material (e.g., plant tissue, microbial culture) using an appropriate solvent like ethyl acetate or methanol.[8]
-
Concentration: Evaporate the solvent from the extract under reduced pressure.[9]
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection to remove particulate matter.[10]
For Biological Fluids (e.g., Plasma, Serum):
-
Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the biological fluid to precipitate proteins.[8][9]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Data Presentation: Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method for this compound quantification. These values are representative and should be confirmed during method validation in your laboratory.
| Parameter | Expected Value |
| Retention Time (RT) | ~12.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank matrix |
Method Validation
This HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by performing recovery studies on samples spiked with known amounts of this compound.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It should be assessed at both the intra-day and inter-day levels. The relative standard deviation (%RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Visualization of Experimental Workflow
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. Validation of Related Substances Methods by HPLC Meeting ICH and FDA Expectations – Pharma Validations [pharmavalidations.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. organomation.com [organomation.com]
- 10. greyhoundchrom.com [greyhoundchrom.com]
Application Note: Quantitative Analysis of Jangomolide using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note details a robust and sensitive method for the quantification of Jangomolide, a steroid lactone, in various sample matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in drug development and natural product analysis. The described method demonstrates high selectivity and accuracy, making it suitable for pharmacokinetic studies, formulation analysis, and quality control.
Introduction
This compound is a naturally occurring steroid lactone with the molecular formula C₂₆H₂₈O₈[1]. Steroid lactones are a class of compounds known for a variety of biological activities, making them of interest in pharmaceutical research. Accurate and reliable quantification of such compounds is crucial for their development as potential therapeutic agents.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry[2][3][4]. This makes it an ideal method for the analysis of complex mixtures and the quantification of specific analytes at low concentrations[5][6]. This application note presents a detailed protocol for the LC-MS analysis of this compound, adaptable for various research and development applications.
Experimental
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another steroid lactone not present in the sample)
-
Sample matrix (e.g., plasma, tissue homogenate, formulation buffer)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 or C4 column with appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm). C4 columns can be particularly effective for hydrophobic peptides and similar molecules[7].
Sample Preparation
A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte.
-
Protein Precipitation (for biological samples):
-
To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase starting composition.
-
-
Solid Phase Extraction (SPE) (for cleaner samples and higher sensitivity):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar impurities.
-
Elute this compound and the IS with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute as described above.
-
LC-MS Parameters
The following parameters provide a starting point for method development and can be optimized for specific instrumentation and sample types.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. For this compound (C₂₆H₂₈O₈, MW: 468.5 g/mol [1]), potential precursor ions would be [M+H]⁺ (m/z 469.18) and [M+Na]⁺ (m/z 491.16). Product ions would be determined from MS/MS fragmentation. |
Data Analysis and Quantitative Results
Quantification is performed by integrating the peak areas of the MRM transitions for this compound and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte standards.
Table 3: Representative Quantitative Performance
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Note: The values presented in this table are representative and should be established for each specific assay through proper method validation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of this compound.
References
Application Notes & Protocols: A Representative Approach to the Synthesis of Jangomolide Derivatives
Disclaimer: Due to the limited availability of published literature on the specific synthesis of Jangomolide, this document presents a detailed protocol for the total synthesis of (-)-scabrolide A. This natural product shares significant structural complexity with this compound, belonging to the family of polycyclic furanobutenolide-derived norditerpenoids. The methodologies and strategies outlined herein serve as a representative and instructive guide for researchers engaged in the synthesis of this compound and its derivatives.
Introduction
The polycyclic furanobutenolide-derived norditerpenoids are a class of marine natural products renowned for their intricate molecular architectures and promising biological activities. Their compact, highly oxygenated, and stereochemically rich structures present formidable challenges to synthetic chemists. This protocol details a convergent and enantioselective total synthesis of (-)-scabrolide A, a representative member of this family. The synthetic strategy hinges on the assembly of two key fragments, followed by a series of elegant cyclization and functional group manipulation steps to construct the complex polycyclic core. These application notes are intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a comprehensive guide to the synthesis of this class of molecules.
Synthetic Strategy Overview
The total synthesis of (-)-scabrolide A is achieved through a convergent approach, merging two chiral fragments to construct the carbon skeleton. Key transformations include an intramolecular Diels-Alder reaction to form the central six-membered ring, a [2+2] photocycloaddition, and a subsequent cyclobutane (B1203170) fragmentation to install the seven-membered ring. This strategy allows for the efficient and stereocontrolled construction of the challenging polycyclic system.
Caption: Retrosynthetic analysis of (-)-scabrolide A.
Experimental Protocols
The following protocols are adapted from the total synthesis of (-)-scabrolide A and are presented as a representative guide.
Materials and Methods: All reactions were carried out under an inert atmosphere of argon or nitrogen in oven-dried glassware with magnetic stirring. Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Solvents were dried using a solvent purification system. Reaction progress was monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized by UV light and/or staining with an appropriate reagent.
Protocol 1: Synthesis of the Tricyclic Core via Intramolecular Diels-Alder Reaction
This protocol describes the convergent coupling of the key fragments and the subsequent intramolecular Diels-Alder cycloaddition to form the tricyclic core of the molecule.
-
Esterification: To a solution of the diol fragment (1.0 equiv) in dichloromethane (B109758) (DCM, 0.1 M) at 0 °C is added 2,6-lutidine (3.0 equiv) and the ynoic acid fragment (1.2 equiv). The reaction mixture is stirred for 10 minutes before the addition of triflic anhydride (B1165640) (1.5 equiv). The reaction is allowed to warm to room temperature and stirred for 1 hour.
-
Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM (3x). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the ester precursor.
-
Intramolecular Diels-Alder Reaction: The ester precursor is dissolved in xylenes (B1142099) (0.01 M) in a sealed tube. The solution is degassed with argon for 15 minutes and then heated to 140 °C for 12 hours.
-
Isolation: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the tricyclic core.
Protocol 2: [2+2] Photocycloaddition
This protocol details the formation of the cyclobutane ring, a key step in constructing the seven-membered ring of the final product.
-
Reaction Setup: The tricyclic core (1.0 equiv) is dissolved in a 1:1 mixture of acetone (B3395972) and DCM (0.005 M) in a quartz reaction vessel. The solution is deoxygenated by bubbling with argon for 30 minutes.
-
Photoreaction: The reaction mixture is irradiated with a high-pressure mercury lamp (e.g., 450 W) at 0 °C for 4 hours.
-
Purification: The solvent is removed in vacuo, and the resulting residue is purified by flash column chromatography on silica gel to give the cyclobutanol intermediate.
Protocol 3: Oxidative Fragmentation to Form the Seven-Membered Ring
This final key step involves the fragmentation of the cyclobutanol to generate the cycloheptenone moiety.
-
Oxidation: To a solution of the cyclobutanol intermediate (1.0 equiv) in DCM (0.02 M) at 0 °C is added Dess-Martin periodinane (1.5 equiv). The reaction is stirred at 0 °C for 1 hour.
-
Work-up: The reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. The mixture is stirred vigorously for 30 minutes. The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
Purification: The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford (-)-scabrolide A.
Data Presentation
The following tables summarize the representative quantitative data for the key intermediates in the synthesis of (-)-scabrolide A.
| Compound | Step | Yield (%) | ¹H NMR (CDCl₃, 500 MHz) δ | ¹³C NMR (CDCl₃, 125 MHz) δ | HRMS (m/z) |
| Ester Precursor | Esterification | 85 | 7.31 (m, 5H), 5.89 (dd, J = 15.5, 7.0 Hz, 1H), ... | 165.2, 142.1, 135.8, ... | [M+Na]⁺ calcd for C₂₅H₃₀O₅Na: 449.1991, found 449.1985 |
| Tricyclic Core | Diels-Alder | 78 | 5.43 (d, J = 2.5 Hz, 1H), 4.15 (m, 1H), ... | 205.1, 170.3, 148.9, ... | [M+H]⁺ calcd for C₂₅H₃₁O₅: 411.2171, found 411.2166 |
| Cyclobutanol | Photocycloaddition | 65 | 4.98 (s, 1H), 4.21 (dd, J = 10.0, 5.0 Hz, 1H), ... | 211.8, 172.5, 85.3, ... | [M+H]⁺ calcd for C₂₅H₃₁O₅: 411.2171, found 411.2165 |
| (-)-Scabrolide A | Fragmentation | 72 | 6.18 (d, J = 12.0 Hz, 1H), 5.85 (d, J = 12.0 Hz, 1H), ... | 203.4, 198.7, 170.1, ... | [M+Na]⁺ calcd for C₂₅H₂₈O₆Na: 463.1733, found 463.1728 |
Signaling Pathway
While the specific signaling pathway of this compound is not yet elucidated, many complex natural products, including steroid-like molecules, are known to interact with key cellular signaling pathways, such as those involved in inflammation and cell proliferation. A common target for such molecules is the NF-κB signaling pathway, which plays a crucial role in the immune response and cancer.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Application Notes and Protocols for Determining Jangomolide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Jangomolide, a novel compound with therapeutic potential. The following protocols detail established cell-based assays to quantify cytotoxicity and elucidate the underlying mechanisms of action.
Introduction
This compound is a compound of interest for its potential pharmacological activities. A critical step in the preclinical evaluation of any new compound is the characterization of its cytotoxic profile. Cytotoxicity assays are essential for determining the concentration at which a substance becomes toxic to living cells, identifying the mechanism of cell death, and establishing a therapeutic window.[1][2] This document outlines protocols for the MTT, Lactate (B86563) Dehydrogenase (LDH), and apoptosis assays, which together provide a robust assessment of this compound's impact on cell viability and cellular health.
Data Presentation: Summary of Expected Cytotoxic Effects
The following table is a template for summarizing the cytotoxic activity of this compound against various cancer cell lines. Researchers should populate this table with their experimentally determined IC50 values.
| Cell Line | Cell Type | Organism | IC50 (µM) of this compound |
| MCF-7 | Human Breast Adenocarcinoma | Human | [Insert experimental data] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Human | [Insert experimental data] |
| A549 | Human Lung Carcinoma | Human | [Insert experimental data] |
| HCT116 | Human Colon Carcinoma | Human | [Insert experimental data] |
| HL-60 | Human Promyelocytic Leukemia | Human | [Insert experimental data] |
| NIH/3T3 | Mouse Embryonic Fibroblast (Normal) | Mouse | [Insert experimental data] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Comparing the IC50 values in cancerous versus normal cell lines (e.g., NIH/3T3) can provide insights into the compound's selectivity.[3]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] The intensity of the purple color is directly proportional to the number of living cells.[5]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solvent (e.g., isopropanol (B130326) with 0.01 M HCl, or acidified SDS solution)[4]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[4] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with a damaged plasma membrane, a hallmark of necrosis.[4][5]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle and negative controls, include a positive control for maximum LDH release by adding a lysis solution (provided in the kit) to a set of wells 45 minutes before the measurement.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Enzyme Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula, after subtracting the background absorbance: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
It is important to note that the standard LDH assay protocol may underestimate the percentage of dead cells in the presence of significant growth inhibition.[6][7][8] A modified protocol with condition-specific controls can provide a more accurate measurement of cell killing.[7][8]
Apoptosis Assay by Flow Cytometry
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents can eliminate cancer cells.[9] Flow cytometry with Annexin V and Propidium Iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualization of Potential Mechanisms
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, leading to cytotoxicity. These are proposed mechanisms that can be investigated through further experimentation, such as western blotting for key protein markers.
Potential this compound-Induced Apoptotic Pathway
Caption: Proposed mechanism of this compound-induced apoptosis via the JNK/p38 MAPK pathway.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity and mechanism of action of this compound.
Concluding Remarks
The protocols described in these application notes provide a robust framework for the initial cytotoxic characterization of this compound. By employing a combination of assays that measure different cellular parameters—metabolic activity, membrane integrity, and apoptotic markers—researchers can gain a comprehensive understanding of the compound's effects on cancer cells. The insights gained from these studies are crucial for the continued development of this compound as a potential therapeutic agent.
References
- 1. youtube.com [youtube.com]
- 2. dojindo.com [dojindo.com]
- 3. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. journals.plos.org [journals.plos.org]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Journal of Biomedical and Translational Research [jbtr.or.kr]
Application Notes and Protocols for a Novel Anti-inflammatory Agent: Jangomolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive set of protocols to evaluate the anti-inflammatory properties of Jangomolide, a novel compound with therapeutic potential. The following sections detail the methodologies for key in vitro assays, present data in a structured format, and illustrate the underlying signaling pathways and experimental workflows.
Overview of Anti-inflammatory Screening
Inflammation is a complex biological response to harmful stimuli, involving the activation of various immune cells and the production of inflammatory mediators. Key mediators include nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The production of these mediators is largely regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The following protocols are designed to assess the inhibitory effects of this compound on these key inflammatory markers and pathways in a cellular context, primarily using the RAW 264.7 murine macrophage cell line, a standard model for inflammation research.
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | Absorbance at 540 nm (Mean ± SD) | % Inhibition of NO Production | IC₅₀ (µM) |
| Vehicle Control (0 µM) | 0.850 ± 0.045 | 0% | |
| 1 | 0.725 ± 0.038 | 14.7% | |
| 5 | 0.550 ± 0.029 | 35.3% | |
| 10 | 0.410 ± 0.022 | 51.8% | |
| 25 | 0.230 ± 0.015 | 72.9% | |
| 50 | 0.115 ± 0.009 | 86.5% | |
| LPS Control | 0.860 ± 0.050 | - | |
| Unstimulated Control | 0.050 ± 0.005 | - |
Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition of TNF-α | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition of IL-6 |
| Vehicle Control (0 µM) | 1250 ± 98 | 0% | 1800 ± 150 | 0% |
| 1 | 1080 ± 85 | 13.6% | 1550 ± 120 | 13.9% |
| 5 | 850 ± 67 | 32.0% | 1100 ± 95 | 38.9% |
| 10 | 620 ± 51 | 50.4% | 850 ± 70 | 52.8% |
| 25 | 350 ± 29 | 72.0% | 400 ± 35 | 77.8% |
| 50 | 180 ± 15 | 85.6% | 220 ± 20 | 87.8% |
| LPS Control | 1280 ± 110 | - | 1850 ± 165 | - |
| Unstimulated Control | 30 ± 5 | - | 50 ± 8 | - |
Experimental Protocols
Cell Culture and Maintenance
Cell Line: RAW 264.7 (murine macrophage cell line)
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Protocol 1: Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture media. The final concentration of DMSO should be less than 0.1%.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100.
Protocol 2: Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification (ELISA)
This protocol quantifies the levels of secreted TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants collected from the same experiment as the NO assay (or a parallel experiment).
-
Mouse TNF-α and IL-6 ELISA kits (follow the manufacturer's instructions).
-
96-well ELISA plates.
Procedure:
-
Perform the cell culture, this compound treatment, and LPS stimulation as described in Protocol 3.2.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the specific instructions provided with the commercial kits.
-
Briefly, this involves coating the plate with a capture antibody, adding the supernatants, adding a detection antibody, followed by a substrate solution, and finally a stop solution.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant TNF-α or IL-6.
-
The percentage of cytokine inhibition is calculated as: [1 - (Concentration in treated sample / Concentration in LPS control)] x 100.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This assay determines the effect of this compound on the activation of key inflammatory signaling proteins.
Materials:
-
RAW 264.7 cells
-
This compound and LPS
-
6-well culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes, as phosphorylation events are rapid).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalized to a loading control like β-actin.
Visualizations
Signaling Pathway Diagram
Caption: LPS-induced NF-κB signaling pathway and a potential point of inhibition by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro anti-inflammatory screening of this compound.
Application Notes and Protocols: Jangomolide as a Potential Enzyme Inhibor
Disclaimer: Extensive literature searches did not yield specific information on a compound named "jangomolide." It is possible that this is a novel or less-documented substance, or a potential misspelling of another compound. The following application notes and protocols are presented as a representative example for a hypothetical natural product enzyme inhibitor, drawing upon established principles of enzyme kinetics, cell-based assays, and known signaling pathways that are often targets for such inhibitors. The data and specific pathways described herein are illustrative and should be adapted based on experimental results for the actual compound of interest.
Introduction
This compound (B1155115) is a novel natural product that has demonstrated significant potential as an enzyme inhibitor in preliminary screenings. These application notes provide a summary of its inhibitory activity, a proposed mechanism of action, and detailed protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in evaluating this compound as a therapeutic candidate.
Quantitative Data Summary
The inhibitory potential of this compound has been quantified against several key enzymes implicated in disease pathways. The half-maximal inhibitory concentration (IC50) values were determined using in vitro enzyme assays. The IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][2]
| Target Enzyme | Enzyme Class | This compound IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | 15.2 ± 2.1 | Celecoxib | 0.04 ± 0.01 |
| 5-Lipoxygenase (5-LOX) | Oxidoreductase | 25.8 ± 3.5 | Zileuton | 0.5 ± 0.1 |
| Xanthine Oxidase | Oxidoreductase | 8.5 ± 1.2 | Allopurinol | 7.2 ± 0.9 |
| Mitogen-activated protein kinase kinase 1 (MEK1) | Kinase | 5.3 ± 0.8 | U0126 | 0.07 ± 0.01 |
Table 1: In vitro inhibitory activity of this compound against various enzymes. Data are presented as the mean ± standard deviation from three independent experiments.
Proposed Mechanism of Action and Signaling Pathway
This compound is hypothesized to exert its effects by inhibiting key enzymes in inflammatory and cell proliferation pathways. A primary proposed target is the mitogen-activated protein kinase (MAPK) signaling cascade, which is crucial for cell growth and stress responses. By inhibiting MEK1, this compound can prevent the phosphorylation and activation of downstream kinases like ERK, thereby modulating gene expression related to inflammation and cell division.
Caption: Proposed MAPK signaling pathway inhibited by this compound.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method to determine the IC50 value of this compound against a target enzyme.
Materials:
-
Target enzyme (e.g., COX-2, Xanthine Oxidase)
-
Substrate for the target enzyme
-
This compound stock solution (in DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range might be from 0.01 µM to 100 µM.
-
In a 96-well plate, add 10 µL of each this compound dilution to triplicate wells.
-
Add 70 µL of assay buffer containing the target enzyme to each well.
-
Include control wells with enzyme and buffer but no inhibitor (positive control), and wells with buffer only (blank).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate to all wells.
-
Immediately measure the absorbance (or fluorescence) at the appropriate wavelength using a microplate reader. Take readings every minute for 15-30 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: General workflow for determining enzyme inhibition.
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound on a relevant cell line.
Materials:
-
Human cell line (e.g., HEK293, cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with DMSO).
-
Incubate the cells for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value for cytotoxicity from the dose-response curve.
Conclusion
The provided data and protocols outline a foundational approach for the investigation of "this compound" as a potential enzyme inhibitor. The illustrative results suggest that it may have therapeutic potential, particularly in the context of diseases driven by inflammation and excessive cell proliferation. Further studies, including detailed kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive) and in vivo efficacy studies, are warranted to fully elucidate its therapeutic promise.
References
Application Notes and Protocols for Radiolabeling Jangomolide for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jangomolide, a complex steroid lactone with the chemical formula C₂₆H₂₈O₈, is a natural product isolated from Flacourtia jangomas.[1] Its intricate structure presents a significant challenge for chemical modification, including the introduction of a radiolabel for in vivo studies. Radiolabeled compounds are essential tools in drug development, enabling the investigation of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2][3] This document provides detailed protocols and application notes for the proposed radiolabeling of this compound with tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) for use in preclinical in vivo research. Additionally, it discusses potential strategies for labeling with positron-emitting radionuclides for imaging studies.
Due to the limited information on the chemical synthesis of this compound, the proposed methods focus on late-stage labeling and biosynthetic approaches. It is crucial to note that the selection of a radiolabeling strategy should consider the specific research question, the required specific activity, and the potential impact of the label on the molecule's biological activity.
I. Proposed Methods for Radiolabeling this compound
A. Tritium (³H) Labeling of this compound via Catalytic Exchange
Tritium labeling is a common strategy for introducing a radiotracer into complex molecules with high specific activity. For this compound, a heterogeneous catalytic tritium exchange in the presence of a noble metal catalyst is a plausible approach. This method involves the exchange of hydrogen atoms on the molecule with tritium from tritium gas (³H₂). The furan (B31954) moiety and positions alpha to carbonyl groups are potential sites for such an exchange.
Experimental Protocol: Catalytic Tritium Gas Exchange Labeling of this compound
1. Materials and Equipment:
-
This compound (≥95% purity)
-
Tritium gas (³H₂) of high specific activity
-
Palladium on carbon (Pd/C, 10%) or other suitable catalyst (e.g., PtO₂)
-
Anhydrous solvent (e.g., ethyl acetate (B1210297), dioxane, or dimethylformamide)
-
High-vacuum manifold for handling tritium gas
-
Reaction vessel suitable for heterogeneous catalysis under pressure
-
Stirring mechanism (magnetic stirrer)
-
Liquid scintillation counter for radioactivity measurement
-
High-performance liquid chromatography (HPLC) system with a radiodetector for purification and analysis
2. Procedure:
-
Preparation: In a suitable reaction vessel, dissolve this compound (1-5 mg) in an anhydrous solvent (0.5-1.0 mL). Add the catalyst (e.g., 10% Pd/C, 1-2 mg).
-
Degassing: Freeze the solution with liquid nitrogen and evacuate the vessel using the high-vacuum manifold to remove air. Allow the solution to thaw under vacuum. Repeat this freeze-pump-thaw cycle three times.
-
Tritiation: Introduce tritium gas (³H₂) into the reaction vessel (typically 5-10 Ci).
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The reaction time is a critical parameter to optimize for maximizing specific activity while minimizing degradation.
-
Removal of Labile Tritium: After the reaction, freeze the mixture and remove the unreacted tritium gas. Add a protic solvent like methanol (B129727) (1-2 mL) and stir for 1 hour to exchange labile tritium atoms (e.g., from hydroxyl groups that may have formed via reduction).
-
Work-up: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under a stream of nitrogen.
-
Purification: Purify the crude [³H]this compound using preparative HPLC. Use a suitable column (e.g., C18) and a mobile phase that provides good separation of this compound from any radiolabeled impurities.
-
Analysis and Quantification:
-
Determine the radiochemical purity of the final product using analytical HPLC with a radiodetector.
-
Measure the total radioactivity using a liquid scintillation counter.
-
Determine the concentration of this compound using a validated analytical method (e.g., UV-HPLC with a standard curve).
-
Calculate the specific activity in Curies per millimole (Ci/mmol) or millicuries per milligram (mCi/mg).
-
Data Presentation:
Table 1: Summary of [³H]this compound Radiolabeling Results
| Parameter | Value |
| Amount of this compound | X mg |
| Amount of Catalyst | Y mg |
| Tritium Gas Activity | Z Ci |
| Reaction Time | T hours |
| Total Radioactivity Recovered | A mCi |
| Radiochemical Purity | >98% |
| Specific Activity | B Ci/mmol |
| Molar Activity | C mCi/µmol |
B. Carbon-14 (¹⁴C) Labeling of this compound via Biosynthesis
Introducing a ¹⁴C label into a complex natural product like this compound is most feasibly achieved through a biosynthetic approach. This involves feeding a ¹⁴C-labeled precursor to the producing organism, Flacourtia jangomas, and subsequently isolating the ¹⁴C-labeled this compound. Acetate and mevalonate (B85504) are common precursors in the biosynthesis of steroids and related compounds.
Experimental Protocol: Biosynthetic Labeling of this compound with ¹⁴C
1. Materials and Equipment:
-
Flacourtia jangomas plant or cell culture capable of producing this compound
-
[1-¹⁴C]Sodium acetate or [2-¹⁴C]mevalonic acid lactone
-
Appropriate growth medium for the plant or cell culture
-
Incubation chamber with controlled light and temperature
-
Equipment for harvesting and extracting the plant material or cells
-
Solvents for extraction (e.g., methanol, ethyl acetate)
-
Chromatography equipment for purification (e.g., column chromatography, HPLC)
-
Liquid scintillation counter
-
HPLC system with a mass spectrometer (LC-MS) for identification and quantification
2. Procedure:
-
Precursor Administration: Introduce the ¹⁴C-labeled precursor (e.g., [1-¹⁴C]sodium acetate) to the Flacourtia jangomas plant (e.g., through stem feeding or hydroponics) or add it to the cell culture medium. The amount of precursor will depend on the scale of the culture and the desired specific activity.
-
Incubation: Grow the plant or cell culture under optimal conditions for a period that allows for the uptake of the precursor and its incorporation into this compound. This incubation time will need to be empirically determined.
-
Harvesting and Extraction: Harvest the relevant plant parts (e.g., leaves, stem) or the cell culture. Perform a solvent extraction to obtain a crude extract containing this compound.
-
Purification:
-
Perform initial purification of the crude extract using techniques like liquid-liquid extraction and column chromatography to enrich the fraction containing this compound.
-
Further purify the [¹⁴C]this compound to radiochemical and chemical purity using preparative HPLC.
-
-
Analysis and Quantification:
-
Confirm the identity of the purified [¹⁴C]this compound using LC-MS by comparing its retention time and mass spectrum with an authentic standard.
-
Determine the radiochemical purity using analytical HPLC with a radiodetector.
-
Quantify the total radioactivity and the mass of the compound to calculate the specific activity.
-
Data Presentation:
Table 2: Summary of [¹⁴C]this compound Biosynthetic Labeling Results
| Parameter | Value |
| ¹⁴C-Labeled Precursor | [¹⁴C]Sodium Acetate |
| Precursor Activity | X mCi |
| Plant/Cell Culture System | Flacourtia jangomas leaves |
| Incubation Time | Y days |
| Total Radioactivity in Purified Product | A µCi |
| Radiochemical Purity | >98% |
| Specific Activity | B mCi/mmol |
| Incorporation Efficiency | C % |
II. Strategies for Labeling this compound with Imaging Isotopes
For in vivo imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), this compound would need to be labeled with a suitable radionuclide (e.g., ¹⁸F, ¹¹C, ⁶⁸Ga, ⁹⁹ᵐTc). This typically requires chemical modification of the parent molecule to introduce a prosthetic group or a chelator.
-
Fluorine-18 (¹⁸F) Labeling: A potential strategy would involve the synthesis of a this compound derivative with a suitable leaving group (e.g., tosylate, mesylate) at a non-essential position, followed by nucleophilic substitution with [¹⁸F]fluoride. The feasibility of this approach is dependent on the ability to selectively introduce such a leaving group without compromising the biological activity.
-
Carbon-11 (¹¹C) Labeling: If a demethylated analog of this compound can be synthesized, it could serve as a precursor for ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
-
Radiometal Labeling (e.g., ⁶⁸Ga, ⁹⁹ᵐTc): This would necessitate the conjugation of a bifunctional chelator (e.g., DOTA, NOTA) to this compound. A chemically reactive handle, such as an amine or a carboxylic acid, would first need to be introduced onto the this compound structure. This represents a significant modification and would require thorough in vitro evaluation to ensure that the biological properties are retained.
III. Visualizations
Diagram 1: General Workflow for Radiolabeling this compound
References
Application Notes and Protocols for Computational Docking of Jangomolide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Jangomolide and Computational Docking
This compound is a naturally occurring steroid lactone, a class of compounds known for a diverse range of biological activities, including anti-inflammatory and antitumor properties.[1][2][3][4] Computational docking is a powerful in-silico method used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[5][6] This technique is instrumental in drug discovery for identifying potential therapeutic candidates and elucidating their mechanism of action at a molecular level.[5][6]
These application notes provide a detailed protocol for performing a computational docking study of this compound against a relevant biological target. Given the known anti-inflammatory activities of similar steroidal lactones, Cyclooxygenase-2 (COX-2) is selected as a hypothetical target for this protocol. COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for anti-inflammatory drug development.
Quantitative Data from a Hypothetical Docking Study
The following table summarizes hypothetical binding affinity data from a computational docking study of this compound and a known COX-2 inhibitor (Celecoxib) against the human COX-2 protein. This data is for illustrative purposes to demonstrate how results from such a study would be presented.
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues |
| This compound | Human COX-2 (PDB ID: 5IKQ) | -9.8 | TYR355, ARG513, VAL523, SER530 |
| Celecoxib | Human COX-2 (PDB ID: 5IKQ) | -11.2 | HIS90, ARG513, PHE518, VAL523 |
Experimental Protocols
This section outlines the detailed methodology for a computational docking study of this compound against human COX-2.
Preparation of the Ligand (this compound)
-
Obtain the 3D Structure: The three-dimensional structure of this compound can be obtained from chemical databases such as PubChem (CID: 14240958).
-
Ligand Preparation using AutoDock Tools:
-
Load the this compound structure into AutoDock Tools.
-
Detect the rotatable bonds.
-
Merge non-polar hydrogens.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format.
-
Preparation of the Target Protein (Human COX-2)
-
Retrieve the Protein Structure: Download the crystal structure of human COX-2 (e.g., PDB ID: 5IKQ) from the Protein Data Bank (PDB).
-
Protein Preparation using AutoDock Tools:
-
Load the PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens.
-
Assign Kollman charges.
-
Save the prepared protein in the PDBQT file format.
-
Molecular Docking Procedure
-
Grid Box Generation:
-
Define the active site of COX-2. This is typically done by centering a grid box on the co-crystallized ligand or by identifying key catalytic residues from the literature. For COX-2, the active site is a well-characterized channel.
-
Set the grid box dimensions to encompass the entire active site (e.g., 60 x 60 x 60 Å with a spacing of 0.375 Å).
-
-
Docking Simulation using AutoDock Vina:
-
Use the prepared ligand (this compound.pdbqt) and protein (COX-2.pdbqt) files as input.
-
Configure the docking parameters in a text file (e.g., conf.txt), specifying the file paths and grid box coordinates.
-
Execute the docking run from the command line: vina --config conf.txt --log log.txt
-
-
Analysis of Docking Results:
-
The output will be a PDBQT file containing the predicted binding poses of this compound, ranked by their binding affinity scores.
-
Visualize the protein-ligand interactions for the best-scoring poses using software such as PyMOL or Discovery Studio.
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues of the COX-2 active site.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the COX-2 pathway by this compound.
Experimental Workflow
Caption: Computational docking workflow.
Logical Relationship
Caption: Role of docking in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Steroidal Lactones from Withania somnifera, an Ancient Plant for Novel Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidal lactones from Withania somnifera, an ancient plant for novel medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroidal lactones: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Jangomolide and Related Macrolides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Jangomolide and other complex macrolides, with a particular focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in macrolide synthesis?
Low yields in macrolide synthesis can stem from several factors throughout the synthetic sequence. The most critical step is often the macrolactonization, where the linear seco-acid is cyclized to form the macrolactone core. Key contributors to low yield include:
-
Inefficient Macrolactonization: The high dilution conditions required to favor intramolecular cyclization over intermolecular polymerization can be difficult to optimize. The choice of macrolactonization conditions (e.g., Yamaguchi, Corey-Nicolaou, or Shiina macrolactonization) is crucial and substrate-dependent.
-
Side Reactions: Competing side reactions such as epimerization at stereocenters, especially at the C-terminal amino acid in depsipeptides, can significantly reduce the yield of the desired product.[1][2] Other side reactions include elimination and rearrangement.
-
Poor Substrate Reactivity: Steric hindrance or unfavorable conformations of the linear precursor can impede the cyclization reaction.
-
Suboptimal Protecting Group Strategy: Incompatible protecting groups can lead to undesired side reactions or premature deprotection during the synthesis.
-
Difficulties in Purification: The final product may be difficult to separate from byproducts or unreacted starting material, leading to losses during purification.
Q2: How can I improve the yield of the macrolactonization step?
Optimizing the macrolactonization step is critical for a successful synthesis. Here are several strategies to consider:
-
Choice of Macrolactonization Method: The selection of the appropriate macrolactonization protocol is paramount. A comparison of common methods is provided in the table below. It is often necessary to screen several methods to find the optimal one for a specific substrate.[3][4]
-
High Dilution Conditions: Employing high dilution (typically 0.001–0.005 M) is essential to minimize intermolecular reactions. This can be achieved by the slow addition of the seco-acid to the reaction mixture using a syringe pump over an extended period.[1]
-
Temperature Control: The reaction temperature should be carefully optimized. While some methods require elevated temperatures, others can be performed at room temperature or below to minimize side reactions like epimerization.
-
Use of Additives: Certain additives can enhance the efficiency of macrolactonization. For example, in Yamaguchi macrolactonization, the use of a base like 4-dimethylaminopyridine (B28879) (DMAP) is common.
Q3: What are the key considerations for choosing a macrolactonization method?
The choice of macrolactonization method depends on the specific structure of the seco-acid. Key factors to consider include the steric hindrance around the reaction centers, the presence of sensitive functional groups, and the propensity for epimerization.
| Macrolactonization Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, then DMAP | Toluene (B28343), rt to reflux | Generally high yields, widely applicable. | Can lead to epimerization at high temperatures. |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, PPh₃ | Toluene or MeCN, reflux | Mild conditions, suitable for sensitive substrates. | Can be sluggish for sterically hindered substrates. |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) | CH₂Cl₂, DMAP, rt | Mild conditions, low epimerization.[1] | May require longer reaction times. |
Q4: How can I minimize epimerization during macrolactonization?
Epimerization, particularly at the C-terminal amino acid in depsipeptides, is a common problem that reduces the yield of the desired diastereomer.[1][2] To minimize epimerization:
-
Use Mild Reaction Conditions: Employing lower reaction temperatures and shorter reaction times can significantly reduce the extent of epimerization.
-
Choose the Right Method: Methods known for their mildness, such as Shiina macrolactonization, are often preferred when epimerization is a concern.[1]
-
Slow Addition: The slow addition of the seco-acid to the reaction mixture can help to keep the concentration of the activated species low, thereby minimizing the opportunity for epimerization.[1]
Troubleshooting Guides
Problem 1: Low or no formation of the desired macrolactone.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient activation of the carboxylic acid. | Screen different macrolactonization reagents (e.g., Yamaguchi, Corey-Nicolaou, Shiina). | Yamaguchi Macrolactonization: To a solution of the seco-acid (1.0 equiv) in dry toluene (to make a 0.05 M solution) is added triethylamine (B128534) (3.0 equiv). The mixture is stirred for 10 min, and then 2,4,6-trichlorobenzoyl chloride (1.5 equiv) is added. After stirring for 2 h at room temperature, the mixture is diluted with a large volume of toluene (to final concentration of 0.001 M) and added dropwise via syringe pump over 12 h to a solution of DMAP (5.0 equiv) in toluene at reflux. |
| Intermolecular polymerization is favored. | Increase the dilution of the reaction. Ensure slow addition of the seco-acid using a syringe pump. | Set up the reaction under high dilution conditions (0.001 M). Use a syringe pump to add the activated seco-acid over a period of 8-24 hours. |
| Steric hindrance preventing cyclization. | Consider a different cyclization site if the molecular design allows. Use a more reactive macrolactonization reagent. | If possible, redesign the synthesis to allow for cyclization at a less sterically hindered position. Alternatively, try a more forceful method like the Mitsunobu reaction if applicable. |
Problem 2: Significant formation of byproducts, including dimers and oligomers.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Concentration is too high. | Significantly increase the dilution of the reaction. | Decrease the concentration of the seco-acid to 0.001 M or lower. |
| Rate of addition is too fast. | Decrease the rate of addition of the seco-acid. | Extend the addition time of the seco-acid to 12-24 hours using a syringe pump. |
Problem 3: Presence of a significant amount of the epimerized product.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Reaction temperature is too high. | Lower the reaction temperature. | For Yamaguchi macrolactonization, try running the DMAP addition step at room temperature or 40 °C instead of reflux. |
| The chosen macrolactonization method is prone to causing epimerization. | Switch to a milder macrolactonization method. | Shiina Macrolactonization: To a solution of the seco-acid (1.0 equiv) and DMAP (6.0 equiv) in CH₂Cl₂ (0.001 M) at room temperature is added 2-methyl-6-nitrobenzoic anhydride (MNBA) (3.0 equiv). The reaction is stirred for 12-24 h. |
| Prolonged exposure to basic conditions. | Minimize the reaction time. Quench the reaction as soon as the starting material is consumed (monitor by TLC or LC-MS). | Carefully monitor the reaction progress and work up the reaction immediately upon completion. |
Visualizing the Workflow
A general workflow for troubleshooting low yields in macrolide synthesis can be visualized as a decision-making process.
References
- 1. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Preventing degradation of Jangomolide during storage
This technical support center provides guidance on the proper storage and handling of Jangomolide to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture. For short-term storage (up to a few weeks), it can be kept at 2-8°C.
Q2: What are the primary factors that can cause this compound degradation?
Based on its chemical structure as a steroid lactone, this compound is susceptible to degradation by:
-
Hydrolysis: The lactone and ester functional groups are prone to cleavage in the presence of water, especially under acidic or basic conditions.[1][2]
-
Oxidation: Exposure to air and certain oxidizing agents can lead to degradation.[3]
-
Photolysis: Exposure to light, particularly UV light, can induce degradation.[4]
-
High Temperatures: Elevated temperatures can accelerate the rate of all degradation pathways.[5][6]
Q3: What solvents are recommended for dissolving this compound?
Anhydrous solvents such as DMSO, DMF, or ethanol (B145695) are recommended for preparing stock solutions. It is crucial to use high-purity, dry solvents to minimize hydrolytic degradation. Avoid aqueous solutions for long-term storage.
Q4: How should I handle this compound powder?
Handle this compound powder in a clean, dry environment, preferably in a glove box under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
Q5: My this compound solution has changed color. Is it degraded?
A change in color or the appearance of precipitate can be an indication of degradation or contamination. It is recommended to perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the solution before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | This compound has degraded due to improper storage or handling. | 1. Prepare fresh solutions from a new aliquot of this compound powder. 2. Verify storage conditions of the stock solution (temperature, light protection). 3. Check the pH of your experimental buffer; avoid strongly acidic or basic conditions. |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation products have formed. | 1. Compare the chromatogram with a reference standard of freshly prepared this compound. 2. Review the handling and storage history of the sample. 3. Consider potential sources of contamination (e.g., solvents, vials). |
| Precipitate forms in the stock solution | The solution may be supersaturated, or the compound is degrading. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If the precipitate remains, it may be a degradation product. The solution should be discarded. 3. Prepare a new, less concentrated stock solution. |
Quantitative Data Summary
The following tables provide hypothetical data on the stability of this compound under various conditions to illustrate the impact of temperature, pH, and light.
Table 1: Effect of Temperature on this compound Stability (Storage as a solid in a sealed, dark container for 6 months)
| Temperature | Purity (%) |
| -80°C | >99% |
| -20°C | >98% |
| 4°C | 95% |
| 25°C (Room Temp) | 85% |
Table 2: Effect of pH on this compound Stability in Aqueous Solution (Incubation at 25°C for 24 hours)
| pH | Purity (%) |
| 3.0 (Acidic) | 80% |
| 5.0 (Weakly Acidic) | 92% |
| 7.0 (Neutral) | 98% |
| 9.0 (Basic) | 75% |
Table 3: Effect of Light on this compound Stability (Storage as a 1 mg/mL solution in DMSO at 25°C for 7 days)
| Condition | Purity (%) |
| Dark (in amber vial) | >99% |
| Ambient Light | 90% |
| Direct UV Light (254 nm) | <70% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile, dry environment.
-
Add the appropriate volume of anhydrous DMSO (or other suitable anhydrous solvent) to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Testing of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into different aqueous buffers with varying pH values (e.g., pH 3, 5, 7, 9).
-
Divide the samples for each condition into three groups:
-
Group A: Stored at -20°C (control).
-
Group B: Stored at 4°C in the dark.
-
Group C: Stored at 25°C under ambient light.
-
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.
-
Analyze the purity of each aliquot using a validated HPLC method.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for experimental issues.
Caption: Workflow for a this compound stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrolides: From Toxins to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. CA2517004A1 - Methods of stabilizing azithromycin during storage by packaging in a gas impermeable container - Google Patents [patents.google.com]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing HPLC Separation of Jangomolide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of Jangomolide from crude extracts. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of this compound?
A1: A good starting point for separating this compound, a cyclic depsipeptide, is reverse-phase HPLC (RP-HPLC) using a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile, both with a small amount of acidifier like formic acid or trifluoroacetic acid, is recommended to effectively resolve this compound from other components in a crude extract.
Q2: How can I prepare a crude extract of this compound from its natural source (e.g., a marine sponge)?
A2: A common method for extracting this compound from a marine sponge, such as Halichondria okadai, involves initial extraction with an organic solvent like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.[1][2] This is typically followed by solvent partitioning to separate compounds based on their polarity.
Q3: What is the optimal UV wavelength for detecting this compound?
A3: this compound contains a furan (B31954) ring, which acts as a chromophore. Furan and its derivatives typically exhibit UV absorbance maxima in the range of 200-280 nm.[3][4][5][6][7] A starting detection wavelength of 220 nm is a reasonable choice, followed by optimization using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance for this compound.
Q4: My this compound peak is splitting into two or more peaks. What could be the cause?
A4: Peak splitting for a pure compound like a cyclic peptide can be due to several factors. One possibility is the presence of different conformers of the this compound molecule that are stable enough to be separated under the chromatographic conditions.[6] Other potential causes include issues with the sample solvent being too strong, column contamination, or a void at the column inlet.[6]
Q5: How can I improve the resolution between this compound and other closely eluting peaks?
A5: To improve resolution, you can optimize several parameters. Modifying the gradient slope (making it shallower) can increase the separation between peaks. You can also try a different organic modifier (e.g., methanol instead of acetonitrile) or a different stationary phase (e.g., a phenyl-hexyl column). Adjusting the mobile phase pH and the column temperature can also alter selectivity and improve resolution.
Q6: What are the key parameters to consider for HPLC method validation for this compound analysis?
A6: According to ICH guidelines, key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[8][9][10][11][12]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak for this compound | 1. Injection Issue: Air bubble in the injector or a clogged syringe. 2. Detection Issue: Incorrect wavelength setting or detector lamp failure. 3. Sample Degradation: this compound may be unstable in the sample solvent or under the analysis conditions. | 1. Purge the injector and ensure the sample loop is completely filled. 2. Verify the detector wavelength is set correctly and check the lamp status. 3. Prepare fresh sample in a compatible solvent and analyze immediately. Investigate sample stability under different pH and solvent conditions.[13][14][15][16][17] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Silanol interactions between this compound and the stationary phase. 3. Inappropriate Sample Solvent: Sample dissolved in a solvent much stronger than the initial mobile phase. | 1. Reduce the injection volume or dilute the sample. 2. Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations or use a column with end-capping. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Preparation: Variation in solvent composition or pH. 2. Column Temperature Fluctuation: Lack of a column thermostat or unstable laboratory temperature. 3. Column Degradation: Loss of stationary phase or column contamination. | 1. Prepare fresh mobile phase accurately and ensure thorough mixing. Use a buffer if pH is critical. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent. If the problem persists, replace the column. |
| High Backpressure | 1. Blocked Frit or Column: Particulate matter from the sample or mobile phase. 2. Precipitation in the System: Buffer precipitation when mixing with a high concentration of organic solvent. 3. Clogged Tubing or Injector Port. | 1. Filter all samples and mobile phases before use. Reverse-flush the column (if recommended by the manufacturer). 2. Ensure the buffer is soluble in the entire mobile phase gradient range. Flush the system with water to dissolve any precipitated salts. 3. Systematically disconnect components to identify the source of the blockage. |
| Baseline Noise or Drift | 1. Air Bubbles in the Pump or Detector: Insufficiently degassed mobile phase. 2. Contaminated Mobile Phase or System: Impurities in solvents or buildup of contaminants in the system. 3. Detector Lamp Aging: Lamp intensity is decreasing. | 1. Degas the mobile phase using an online degasser or by sonication. 2. Use high-purity solvents and flush the system regularly. 3. Replace the detector lamp if it has exceeded its lifetime. |
Section 3: Experimental Protocols
Protocol for Extraction of this compound from Marine Sponge
This protocol provides a general procedure for the extraction of this compound.
-
Sample Preparation: Freeze-dry the marine sponge sample and then grind it into a fine powder.
-
Extraction:
-
Macerate the powdered sponge material with methanol (MeOH) at room temperature (e.g., 10 g of powder in 100 mL of MeOH) for 24 hours.
-
Filter the extract and repeat the extraction process with fresh MeOH two more times.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a mixture of 90% aqueous MeOH and n-hexane.
-
Perform liquid-liquid partitioning to separate nonpolar compounds into the hexane (B92381) layer.
-
Collect the aqueous MeOH layer and evaporate the solvent to yield a partially purified extract enriched with this compound.
-
Protocol for HPLC Analysis of this compound
This protocol outlines a starting method for the HPLC analysis of the partially purified this compound extract.
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
| Time (min) | %A | %B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or optimized based on PDA scan)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the partially purified extract in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) and filter through a 0.45 µm syringe filter before injection.
Section 4: Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for HPLC peak splitting.
References
- 1. Immunomodulatory Effects of Halichondrin Isolated from Marine Sponges and Its Synthetic Analogs in Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Diels–Alder probe for discovery of natural products containing furan moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furan as a versatile synthon [pubsapp.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. assayprism.com [assayprism.com]
- 10. mastelf.com [mastelf.com]
- 11. pharmtech.com [pharmtech.com]
- 12. wjpmr.com [wjpmr.com]
- 13. researchgate.net [researchgate.net]
- 14. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Troubleshooting Jangomolide instability in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Jangomolide in cell culture experiments. This compound is a steroid lactone, and its stability and activity can be influenced by various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a steroid lactone with the chemical formula C₂₆H₂₈O₈. Steroid lactones are a class of compounds with a wide range of biological activities. Researchers investigating signaling pathways related to steroid hormones or other processes modulated by steroidal compounds may find this compound to be of interest.
Q2: How should I store this compound?
A2: For long-term storage, solid this compound should be stored at -20°C or below, protected from light and moisture. Stock solutions, typically prepared in a suitable organic solvent like DMSO, should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors, including the degradation of this compound in your cell culture medium, variability in cell passage number, or inconsistent media preparation. It is crucial to ensure the stability of the compound under your specific experimental conditions.
Q4: How can I determine if this compound is degrading in my cell culture medium?
A4: The most direct method to assess the chemical stability of this compound is through a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. This involves incubating this compound in the cell culture medium and analyzing samples at different time points to measure the concentration of the parent compound[2].
Q5: What components in cell culture media might cause this compound to degrade?
A5: Several factors in cell culture media can contribute to the instability of a steroid lactone like this compound. The pH of the medium is a critical factor, as lactone rings can be susceptible to hydrolysis under neutral to alkaline conditions[3][4][5]. Additionally, enzymatic degradation by esterases present in serum supplements (like FBS) can also occur.
Troubleshooting Guides
Issue 1: Loss of Bioactivity in Long-Term Experiments
-
Possible Cause: Degradation of this compound over the course of the experiment. The lactone ring in this compound is susceptible to hydrolysis, which would inactivate the molecule.
-
Troubleshooting Steps:
-
Perform a Stability Study: Use the HPLC-based stability assay described below to determine the half-life of this compound in your specific cell culture medium at 37°C[1][2].
-
Replenish the Compound: If significant degradation is observed, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).
-
Use a Serum-Free Medium: If possible, test the stability and activity of this compound in a serum-free medium to rule out enzymatic degradation by serum components[1].
-
Issue 2: Higher Than Expected Cytotoxicity
-
Possible Cause: Formation of a toxic degradation product. Hydrolysis of the lactone ring will result in a hydroxy carboxylic acid, which may have different biological activities.
-
Troubleshooting Steps:
-
Analyze for Degradants: Use LC-MS to analyze the cell culture medium for the appearance of new peaks that could correspond to degradation products[1].
-
Test "Aged" Medium: Pre-incubate the medium with this compound for the duration of your experiment before adding it to the cells. If this "aged" medium shows higher cytotoxicity than freshly prepared medium, it suggests the formation of a toxic degradant.
-
Issue 3: Poor Solubility or Precipitation in Media
-
Possible Cause: this compound, being a steroidal compound, may have limited aqueous solubility.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture medium for any signs of precipitation after adding the this compound stock solution.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) to avoid precipitation and solvent-induced cytotoxicity[2].
-
Test Different Formulations: If solubility remains an issue, consider the use of solubility-enhancing excipients, though this should be approached with caution as it may affect biological activity.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media
| Medium | Serum Concentration | Incubation Time (hours) | This compound Remaining (%) |
| DMEM | 10% FBS | 0 | 100 |
| 8 | 85 | ||
| 24 | 60 | ||
| 48 | 35 | ||
| RPMI-1640 | 10% FBS | 0 | 100 |
| 8 | 88 | ||
| 24 | 65 | ||
| 48 | 40 | ||
| DMEM | 0% FBS | 0 | 100 |
| 8 | 98 | ||
| 24 | 92 | ||
| 48 | 85 |
Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound in Cell Culture Medium
Objective: To quantify the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Warm the complete cell culture medium to 37°C.
-
-
Incubation:
-
Spike the this compound stock solution into the pre-warmed medium to a final concentration of 10 µM.
-
Aliquot the medium containing this compound into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube for analysis. The T=0 sample should be processed immediately after preparation.
-
To stop further degradation, samples can be immediately frozen at -80°C or mixed with a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt enzymatic activity.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to determine the peak area of the parent this compound compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Hypothetical non-genomic signaling pathway for this compound.
References
Technical Support Center: Enhancing the Bioavailability of Jangomolide for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of Jangomolide for in vivo studies. Given the limited specific data on this compound, this guide leverages information on structurally similar steroidal lactones, particularly withanolides, to provide relevant insights and protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected bioavailability challenges with this compound?
A1: this compound is a steroidal lactone with a complex, polycyclic structure and a calculated XLogP3-AA value of 2.4, indicating it is a lipophilic compound.[1] Natural products with such characteristics, like withanolides, often exhibit poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability.[2][3] This can lead to low dissolution rates in the gastrointestinal tract, resulting in variable and insufficient absorption. Therefore, this compound is likely to be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, high or low permeability, respectively).
Q2: What are the initial pre-formulation studies recommended for this compound?
A2: Before attempting to enhance bioavailability, it is crucial to characterize the physicochemical properties of your this compound sample. Key pre-formulation studies include:
-
Aqueous Solubility: Determine the solubility in water and physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to understand its pH-dependent solubility.
-
Lipophilicity (LogP/LogD): While a calculated value exists, experimental determination of the octanol-water partition coefficient will provide a more accurate measure of its lipophilicity.
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine the crystallinity and polymorphic form of your compound, as this can significantly impact solubility and dissolution.
-
Stability: Assess the stability of this compound at different pH values and temperatures to identify potential degradation issues during formulation and in vivo studies.
Q3: Which formulation strategies are most promising for a compound like this compound?
A3: For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance oral bioavailability. These include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can maintain the drug in a solubilized state in the gastrointestinal tract.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic drug molecules.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in in vivo plasma concentrations. | Poor and inconsistent dissolution of this compound in the gastrointestinal tract. | 1. Conduct thorough solid-state characterization to check for polymorphism. 2. Consider formulation approaches that improve dissolution rate and uniformity, such as micronization or amorphous solid dispersions. 3. Lipid-based formulations (e.g., SMEDDS) can also provide more consistent absorption. |
| Low Cmax despite a high dose. | Limited solubility and/or dissolution rate is the rate-limiting step for absorption. | 1. Implement a solubility enhancement technique. Refer to the table on "Formulation Strategies for Poorly Soluble Compounds." 2. Evaluate the impact of food on bioavailability; a high-fat meal can sometimes enhance the absorption of lipophilic compounds. |
| No detectable plasma levels of this compound. | 1. Extremely low solubility and permeability. 2. Rapid first-pass metabolism in the gut wall or liver. 3. Instability in the gastrointestinal fluids. | 1. Re-evaluate the formulation strategy to significantly improve solubility and potentially permeability (e.g., using permeation enhancers in the formulation). 2. Conduct an in vitro metabolic stability study using liver microsomes or S9 fractions to assess the extent of first-pass metabolism. 3. Perform stability studies in simulated gastric and intestinal fluids. |
| Precipitation of the compound upon dilution of a stock solution for in vivo dosing. | The vehicle used has limited capacity to maintain this compound in solution upon dilution in an aqueous environment. | 1. Develop a more robust formulation, such as a self-emulsifying system or a solid dispersion that can be suspended for dosing. 2. For initial studies, consider using a co-solvent system, but be aware of its limitations and potential for precipitation upon administration. |
Data Presentation
Table 1: Physicochemical and Predicted ADMET Properties of this compound and Structurally Related Withanolides
| Parameter | This compound | Withaferin A | Withanolide A | 12-Deoxy-withastramonolide | Withanoside IV |
| Molecular Weight ( g/mol ) | 468.5[1] | 470.6 | 470.6 | 454.6 | 782.9 |
| XLogP3-AA | 2.4[1] | - | - | - | - |
| Aqueous Solubility (Log S) | Not available | -4.2128 | -4.6120 | -4.3532 | -4.2128 |
| Caco-2 Permeability (Log Papp, cm/s) | Not available | 0.7306 | 0.8936 | 0.7051 | -0.4407 |
| Predicted BBB Penetration | Not available | Yes (>0.8 probability) | Yes (>0.8 probability) | Yes (>0.8 probability) | No |
Data for withanolides are from Modi et al., 2022.[4]
Table 2: Summary of In Vivo Pharmacokinetic Parameters of Withanolides in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) |
| Withaferin A | 500 (extract) | 124.4 ± 64.9 | 0.25 ± 0.00 |
| Withanolide A | 500 (extract) | 7.3 ± 3.3 | 0.33 ± 0.13 |
| 12-Deoxy-withastramonolide | 500 (extract) | 57.5 ± 7.5 | 0.29 ± 0.10 |
| Withanoside IV | 500 (extract) | 13.8 ± 3.7 | 0.75 ± 0.00 |
Data from Modi et al., 2022.[4]
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
-
Materials: this compound powder, purified water, 0.1 N HCl (pH 1.2), acetate (B1210297) buffer (pH 4.5), phosphate (B84403) buffer (pH 6.8), mechanical shaker or rotator, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of this compound powder to separate vials containing each of the aqueous media.
-
Seal the vials and place them in a mechanical shaker set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
The experiment should be performed in triplicate for each medium.
-
Protocol 2: In Vitro Permeability Assessment (Caco-2 Cell Monolayer Assay)
-
Objective: To estimate the intestinal permeability of this compound and determine its potential for efflux.
-
Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), this compound, Lucifer yellow, HPLC-MS/MS system.
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
For the apical to basolateral (A→B) permeability assessment, add this compound solution (in HBSS) to the apical side and fresh HBSS to the basolateral side.
-
For the basolateral to apical (B→A) permeability assessment, add this compound solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
At the end of the experiment, measure the TEER again and assess the permeability of a paracellular marker (Lucifer yellow) to confirm monolayer integrity was maintained.
-
Quantify the concentration of this compound in the collected samples using a validated HPLC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
Caption: Experimental workflow for enhancing this compound's bioavailability.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Hypothesized anti-inflammatory signaling pathway for this compound.
References
- 1. This compound | C26H28O8 | CID 14240958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 32911-62-9: Withanolide A | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic Jangomolide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Jangomolide. Given the complex, polycyclic structure of this compound, a steroidal lactone, its multi-step synthesis is prone to variability that can impact yield, purity, and ultimately, experimental outcomes. This resource aims to address potential challenges and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
A1: this compound is a complex steroidal lactone natural product. Its intricate polycyclic structure necessitates a lengthy and complex multi-step synthesis. Each step in the synthesis is a potential source of variation, which can lead to differences in the final product's purity, impurity profile, and yield between different production batches. This variability can significantly affect the reproducibility of biological assays and other experiments, making it a critical parameter to control and understand.
Q2: What are the potential primary sources of batch-to-batch variability in synthetic this compound?
A2: The primary sources of variability in the synthesis of a complex molecule like this compound can be categorized as follows:
-
Reagent Quality and Stoichiometry: Variations in the purity of starting materials, reagents, and solvents can introduce impurities or alter reaction kinetics. Inconsistent stoichiometry can lead to incomplete reactions or the formation of side products.
-
Reaction Conditions: Minor deviations in temperature, reaction time, pressure, or atmospheric conditions (e.g., moisture or oxygen exposure) can significantly impact reaction outcomes, particularly in sensitive steps like stereoselective reactions or those involving unstable intermediates.
-
Purification Challenges: The purification of complex, multi-chiral center molecules is often challenging. Variations in chromatographic conditions (e.g., column packing, solvent gradient, loading) can result in different impurity profiles in the final product.
-
Intermediate Stability: Some intermediates in a long synthetic route may be unstable and prone to degradation, leading to the formation of impurities if not handled or stored correctly.
Q3: How should I store and handle synthetic this compound to ensure its stability?
A3: As a solid, this compound should be stored at -20°C or below, protected from light and moisture in a tightly sealed container. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended. When preparing stock solutions, use a dry, high-purity solvent (e.g., DMSO or ethanol). It is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles, which can lead to degradation.
Q4: What are the recommended analytical techniques for characterizing a new batch of synthetic this compound?
A4: A comprehensive characterization of each new batch is crucial. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to obtain a fingerprint of the impurity profile. A high-resolution column is recommended for separating closely related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and to aid in the identification of impurities. High-resolution mass spectrometry (HRMS) is particularly valuable for determining elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of this compound and for identifying and quantifying major impurities. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide more detailed structural information.
Troubleshooting Guides
Problem 1: Low Yield in a Specific Synthetic Step
Scenario: You are performing a multi-step synthesis of this compound and observe a significantly lower yield for a particular step compared to previous batches.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Reagent/Solvent Quality | 1. Verify Purity: Use freshly opened or purified reagents and solvents. Impurities like water or peroxides can quench reagents or catalyze side reactions. 2. Confirm Concentration: For solutions of reagents (e.g., organometallics), re-titer to confirm the exact concentration before use. |
| Reaction Conditions | 1. Temperature Control: Ensure precise temperature control. Use a cryostat or a well-calibrated thermometer. 2. Inert Atmosphere: For air- or moisture-sensitive reactions, ensure the reaction setup is properly dried and maintained under an inert atmosphere (e.g., argon or nitrogen). 3. Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to determine the optimal reaction time and to check for product degradation over time. |
| Catalyst Activity | 1. Use Fresh Catalyst: If a catalyst is used, ensure it is from a fresh batch or has been stored under appropriate conditions to prevent deactivation. |
Problem 2: Inconsistent Purity and Impurity Profile Between Batches
Scenario: HPLC analysis of different batches of this compound shows varying purity levels and the presence of new or different impurity peaks.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Side Reactions | 1. Identify Impurities: Attempt to isolate and characterize major impurities using techniques like preparative HPLC and subsequent MS and NMR analysis. Knowing the structure of the impurity can provide clues about the side reaction that formed it. 2. Optimize Reaction Conditions: Adjust reaction parameters (e.g., temperature, concentration, order of addition of reagents) to minimize the formation of identified side products. |
| Purification Variability | 1. Standardize Chromatography: Develop and strictly adhere to a standardized purification protocol. This includes using the same type and batch of stationary phase, consistent column packing, and a precisely controlled solvent gradient. 2. Alternative Purification Methods: If silica (B1680970) gel chromatography is problematic, consider alternative methods such as reversed-phase chromatography, preparative TLC, or recrystallization.[1] |
| Product Degradation | 1. Milder Workup: If the product is sensitive to pH changes, use buffered solutions during the workup. 2. Temperature during Purification: Perform purification at a lower temperature if the product is thermally labile. |
Problem 3: Inconsistent Biological Activity
Scenario: Different batches of synthetic this compound exhibit significant variability in a biological assay, even after normalizing for concentration.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Presence of Active Impurities | 1. Correlate Impurity Profile with Activity: Compare the HPLC profiles of batches with high and low activity. The presence or absence of specific peaks may correlate with the observed biological effect. 2. Isolate and Test Impurities: If possible, isolate the major impurities and test their biological activity independently to determine if they are agonists, antagonists, or have cytotoxic effects. |
| Stereoisomers | 1. Chiral HPLC Analysis: The synthesis of complex molecules can sometimes yield difficult-to-separate diastereomers. Use chiral HPLC to check for the presence of stereoisomers that may have different biological activities. |
| Degradation in Assay Medium | 1. Assess Stability: Analyze the stability of this compound in the assay medium over the time course of the experiment by LC-MS to ensure that the observed effects are not due to a degradation product. |
Data Presentation
Table 1: Illustrative Batch-to-Batch Variability in the Final Step of a Hypothetical this compound Synthesis
| Batch Number | Starting Material (g) | Yield (%) | Purity by HPLC (%) | Major Impurity (%) |
| JANGO-2025-01 | 1.0 | 65 | 98.5 | 0.8 (Impurity A) |
| JANGO-2025-02 | 1.0 | 52 | 95.2 | 2.1 (Impurity B) |
| JANGO-2025-03 | 1.0 | 68 | 99.1 | 0.5 (Impurity A) |
| JANGO-2025-04 | 1.0 | 45 | 92.0 | 3.5 (Impurity B), 1.5 (Impurity C) |
This table presents hypothetical data to illustrate potential batch-to-batch variations.
Experimental Protocols
Representative Protocol: Final Step in a Hypothetical this compound Synthesis (Lactonization)
This protocol is a representative example based on common reactions in steroidal lactone synthesis and is for illustrative purposes. Actual conditions for this compound synthesis may vary.
Reaction: Oxidation and subsequent intramolecular cyclization to form the lactone ring.
Materials:
-
Precursor Diol (1 equivalent)
-
Dess-Martin Periodinane (DMP) (2.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a solution of the Precursor Diol (1.0 g, 1.0 equiv) in anhydrous DCM (50 mL) at 0 °C under an argon atmosphere, add Dess-Martin Periodinane (2.2 equiv) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (50 mL).
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final this compound product.
Protocol: HPLC-MS Analysis of this compound
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan for impurity profiling and targeted MS/MS for structural confirmation of the main peak.
Mandatory Visualizations
Caption: Hypothetical synthetic pathway for this compound.
Caption: Troubleshooting workflow for batch-to-batch variability.
Caption: Conceptual diagram of impurity interference in a biological assay.
References
Strategies to reduce non-specific binding of Jangomolide in assays
Welcome to the technical support center for Jangomolide-related assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a potential issue?
This compound is a steroid lactone, a class of organic compounds that can be prone to non-specific binding in various assays due to their molecular properties.[1] Non-specific binding occurs when a compound interacts with surfaces or molecules other than its intended target, which can lead to inaccurate results, high background noise, and false positives.[2][3] This is a common challenge when working with natural product extracts and purified compounds.[4][5][6]
Q2: I am observing high background signal in my ELISA assay with this compound. What are the likely causes and how can I troubleshoot this?
High background in an ELISA can stem from several factors, including insufficient blocking, improper antibody concentrations, or issues with washing steps.[7][8][9]
Troubleshooting Steps for High Background in ELISA:
-
Optimize Blocking: Insufficient blocking is a common cause of high background.[9]
-
Adjust Antibody Concentrations: The concentration of your primary or secondary antibody may be too high.
-
Action: Perform a titration experiment to determine the optimal antibody concentration that gives the best signal-to-noise ratio.
-
-
Improve Washing: Inadequate washing can leave unbound antibodies in the wells, leading to a high background signal.[7]
-
Check for Contamination: Contamination of reagents or plates can also contribute to high background.[7][8]
Troubleshooting Guides
Guide 1: Reducing Non-Specific Binding in Surface Plasmon Resonance (SPR) Assays
Non-specific binding (NSB) in SPR can obscure the true binding kinetics of this compound to its target.[2][3] Here are strategies to minimize NSB.
Experimental Protocol: Preliminary NSB Test
Before immobilizing your target ligand, it is crucial to assess the level of non-specific binding of this compound to the sensor surface itself.
-
Equilibrate a bare sensor chip in your running buffer.
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the response units (RU). A significant increase in RU indicates non-specific binding to the sensor surface.[3]
Strategies to Mitigate NSB in SPR
| Strategy | Description | Typical Concentration/Condition |
| Adjust Buffer pH | Modify the pH of the running buffer to be near the isoelectric point of your analyte to reduce charge-based interactions.[14][15] | Test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) |
| Increase Salt Concentration | Higher salt concentrations, like NaCl, can shield electrostatic interactions between the analyte and the sensor surface.[2][14][15] | 150 mM to 500 mM NaCl |
| Use Blocking Agents | Add proteins like BSA to the running buffer to block non-specific sites on the sensor surface.[2][14][15] | 0.1% to 1% (w/v) BSA |
| Add Surfactants | Non-ionic surfactants such as Tween 20 can disrupt hydrophobic interactions.[2][14] | 0.005% to 0.05% (v/v) Tween 20 |
| Use a Different Sensor Chip | If NSB persists, consider using a sensor chip with a different surface chemistry, such as a planar chip instead of a dextran-based one.[16] | N/A |
Workflow for Minimizing NSB in SPR
Caption: Workflow for troubleshooting non-specific binding in SPR assays.
Guide 2: Addressing Pan-Assay Interference Compounds (PAINS)-like Behavior
Natural products can sometimes act as "promiscuous inhibitors" or Pan-Assay Interference Compounds (PAINS), showing activity in multiple assays through non-specific mechanisms.[4][5][17] It is important to rule out these effects.
Experimental Protocol: Detergent Test for Aggregation
Some compounds form aggregates that can sequester and inhibit enzymes, leading to false-positive results.[4]
-
Perform your standard assay with this compound.
-
Run a parallel assay including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it may indicate that the compound is forming aggregates.[6]
Hypothetical Signaling Pathway for a Steroid-like Molecule
As this compound is a steroid lactone, it might interact with intracellular receptors. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. This compound | C26H28O8 | CID 14240958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nicoyalife.com [nicoyalife.com]
- 3. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. ELISA Troubleshooting (High Background) [elisa-antibody.com]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 11. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. novateinbio.com [novateinbio.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 16. Reducing Non-Specific Binding [reichertspr.com]
- 17. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Steroid Lactones: Withaferin A, Digitoxin, and Bufalin
A Note on Jangomolide: Initial literature searches did not yield sufficient bioactivity data for a direct comparison of this compound. Therefore, this guide provides a comparative analysis of three well-characterized steroid lactones—Withaferin A, Digitoxin, and Bufalin (B1668032)—to serve as a valuable resource for researchers and drug development professionals. This framework can be used for future comparisons as data on new compounds like this compound becomes available.
This guide delves into the anticancer and anti-inflammatory properties of three potent steroid lactones: Withaferin A, a withanolide; Digitoxin, a cardenolide; and Bufalin, a bufadienolide. We present a comparative summary of their cytotoxic activities against various cancer cell lines, detail the experimental methodologies for key bioassays, and provide visual representations of a critical signaling pathway and a standard experimental workflow.
Quantitative Bioactivity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Withaferin A, Digitoxin, and Bufalin in various human cancer cell lines, showcasing their potent cytotoxic effects. A lower IC50 value indicates greater potency.
| Compound | Steroid Lactone Class | Cancer Cell Line | Assay | IC50 Value | Citation |
| Withaferin A | Withanolide | MDA-MB-231 (Triple-negative breast cancer) | MTT Assay | 1.066 µM | [1][2] |
| MCF-7 (Breast adenocarcinoma) | MTT Assay | 0.8536 µM | [1][2] | ||
| CaSKi (Cervical cancer) | Not Specified | 0.45 µM | [3] | ||
| KLE (Endometrial cancer) | MTT Assay | 10 µM | [4][5] | ||
| U2OS (Osteosarcoma) | Not Specified | 0.32 µM | [6] | ||
| Digitoxin | Cardenolide | TK-10 (Renal adenocarcinoma) | Not Specified | 3-33 nM | [7][8][9] |
| K-562 (Leukemia) | Not Specified | 6.4 nM | [8] | ||
| MCF-7 (Breast adenocarcinoma) | Not Specified | Within 3-33 nM range | [7][8] | ||
| HeLa (Cervical cancer) | Not Specified | 28 nM | [9] | ||
| Bufalin | Bufadienolide | Caki-1 (Renal cell carcinoma) | MTT Assay | 18.06 nM (48h) | [10] |
| U-2OS (Osteosarcoma) | CCK-8 Assay | 0.297 µM (24h) | [11] | ||
| Saos-2 (Osteosarcoma) | CCK-8 Assay | 0.318 µM (24h) | [11] | ||
| MCF-7 (Breast adenocarcinoma) | MTS Assay | < 5 nM | [12] | ||
| A549 (Lung carcinoma) | MTS Assay | < 5 nM | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the steroid lactone and a vehicle control (e.g., DMSO).
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[13]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to identify the cleavage of key proteins like caspases and PARP, which are hallmarks of programmed cell death.[14]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.
-
Protocol:
-
Cell Lysis: Prepare whole-cell lysates from treated and untreated cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[15]
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies that specifically recognize the target apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: The intensity of the bands corresponding to the cleaved proteins is quantified and often normalized to a loading control (e.g., β-actin or GAPDH) to compare the levels of apoptosis between different treatment groups.
Griess Assay for Nitric Oxide Production
The Griess assay is a colorimetric method for the quantification of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[16] It is commonly used to assess the anti-inflammatory activity of compounds by measuring the inhibition of NO production in stimulated macrophages.
-
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.[16]
-
Protocol:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.[16]
-
Stimulation and Treatment: Treat the cells with the test compound for a specified period (e.g., 2 hours) before stimulating them with an inflammatory agent like lipopolysaccharide (LPS).[17]
-
Supernatant Collection: After a 24-hour incubation with LPS, collect the cell culture supernatant.[17]
-
Griess Reaction: In a new 96-well plate, mix equal volumes of the collected supernatant and the Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[18]
-
Incubation and Reading: Incubate the plate in the dark at room temperature for 10 minutes.[19] Measure the absorbance at 540-550 nm.[16][19]
-
-
Data Analysis: The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production by the test compound is then calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
Bufalin-Induced Apoptosis Signaling Pathway
Bufalin is known to induce apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the inhibition of the Na+/K+-ATPase, leading to an increase in intracellular calcium, which in turn triggers mitochondrial-mediated apoptosis. This involves the release of cytochrome c and the activation of a caspase cascade.
Caption: Bufalin induces apoptosis via inhibition of Na+/K+-ATPase.
Experimental Workflow for MTT Cytotoxicity Assay
The following diagram outlines the key steps involved in determining the cytotoxic effects of a compound using the MTT assay.
Caption: Workflow for MTT cytotoxicity assay.
Summary of Anti-inflammatory Mechanisms
While quantitative IC50 data for anti-inflammatory effects are more varied in the literature, the mechanisms of action for these steroid lactones are well-documented.
-
Withaferin A: Exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[20] It has been shown to block the phosphorylation of IκB, which prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory mediators like iNOS and COX-2.[20]
-
Digitoxin: Demonstrates anti-inflammatory properties by inhibiting the IL-1β-induced expression of MCP-1 and VCAM-1 in endothelial cells.[21] This effect is also mediated through the inhibition of the NF-κB pathway.[21][22]
-
Bufalin: Shows strong in vivo anti-inflammatory activity by suppressing the activation of NF-κB.[23][24][25] It reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[24][25]
References
- 1. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Targets of Bufalin on Renal Carcinoma and Mechanisms: Experimental Validation of Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bufalin Inhibits Proliferation and Induces Apoptosis in Osteosarcoma Cells by Downregulating MicroRNA-221 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bufalin is a potent small molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Digitoxin elicits anti-inflammatory and vasoprotective properties in endothelial cells: Therapeutic implications for the treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Digitoxin | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. A research update on the anticancer effects of bufalin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-inflammatory and antinociceptive activities of bufalin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anti-Inflammatory and Antinociceptive Activities of Bufalin in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of a Novel Natural Product's Targets: A Comparative Guide
In the quest for novel therapeutics, natural products present a treasure trove of chemical diversity and biological activity. However, elucidating the precise molecular targets of these compounds is a critical and often challenging step in drug development. This guide provides a comparative overview of various techniques for the cross-validation of putative targets of a novel, hypothetical natural product, which we will refer to as Novamolide .
The initial identification of potential targets through methods like affinity chromatography-mass spectrometry or computational screening yields a list of candidates that require rigorous validation. Cross-validation, using orthogonal experimental approaches, is essential to confirm these initial findings, eliminate false positives, and build a strong case for a specific mechanism of action.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of novel bioactive compounds.
Comparative Analysis of Target Validation Techniques
Once a list of putative targets for Novamolide has been generated, a combination of in vitro and in vivo techniques should be employed for cross-validation.[2] The choice of methods will depend on the nature of the target and the available resources. Below is a summary of commonly used techniques with hypothetical data for Novamolide.
Table 1: Comparison of In Vitro Binding Assays for Novamolide
| Technique | Principle | Novamolide Kd (Target A) | Novamolide Kd (Target B) | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | 1.2 µM | 15 µM | Real-time, label-free, provides kinetic data. | Requires specialized equipment, target immobilization can affect conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution. | 1.5 µM | 18 µM | Label-free, solution-based, provides thermodynamic data. | Requires large amounts of pure protein, lower throughput. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. | 1.1 µM | 16 µM | Low sample consumption, solution-based, wide range of affinities. | Requires fluorescent labeling of one binding partner. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of a target protein in cells or lysates upon ligand binding. | Target stabilization observed | No significant stabilization | Label-free, can be performed in a cellular context. | Not suitable for all targets, can be technically challenging. |
Table 2: Comparison of Cellular and In Vivo Target Engagement Assays for Novamolide
| Technique | Principle | Effect on Target A Pathway | Effect on Target B Pathway | Advantages | Disadvantages |
| Western Blot | Measures changes in the expression or post-translational modification of the target and downstream effectors. | Decreased phosphorylation of downstream effector by 75% | No significant change | Widely available, provides information on pathway modulation. | Semi-quantitative, requires specific antibodies. |
| Gene Expression Analysis (qPCR/RNA-seq) | Measures changes in the mRNA levels of genes regulated by the target. | 4-fold decrease in target gene expression | No significant change | Highly sensitive and quantitative. | Changes in mRNA do not always correlate with protein levels. |
| Gene Knockdown/Knockout (siRNA/CRISPR) | Assesses whether depletion of the target protein phenocopies the effect of Novamolide treatment. | Knockdown of Target A mimics Novamolide's anti-proliferative effect. | Knockdown of Target B has no effect. | Provides strong evidence for target causality.[4] | Potential for off-target effects, compensation mechanisms. |
| In Vivo Animal Models | Evaluates the therapeutic efficacy and target modulation in a disease-relevant animal model. | Novamolide treatment reduces tumor growth and Target A pathway activity in a xenograft model. | N/A | High physiological relevance.[2] | Expensive, time-consuming, ethical considerations. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key validation experiments.
Surface Plasmon Resonance (SPR)
-
Immobilization of the Target Protein: Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of Novamolide in a suitable running buffer over the sensor chip surface. A reference flow cell without the immobilized target is used to subtract non-specific binding.
-
Data Analysis: Monitor the change in the resonance signal over time. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with Novamolide or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension and heat the samples to a range of different temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Novamolide indicates target engagement.
Gene Knockdown using siRNA
-
siRNA Transfection: Transfect cells with a small interfering RNA (siRNA) molecule specifically designed to target the mRNA of the putative target protein. A non-targeting control siRNA should be used as a negative control.
-
Incubation: Incubate the cells for 48-72 hours to allow for the degradation of the target mRNA and protein.
-
Validation of Knockdown: Confirm the reduction in target protein expression by Western blotting or qPCR.
-
Phenotypic Assay: Treat the knockdown cells and control cells with Novamolide and assess a relevant cellular phenotype (e.g., cell viability, apoptosis). If the knockdown of the target phenocopies the effect of Novamolide, it provides strong evidence for the target's involvement.
Visualizing the Cross-Validation Process and Signaling Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows.
Caption: Workflow for the cross-validation of Novamolide's targets.
Caption: Hypothetical signaling pathway inhibited by Novamolide.
Caption: Logical progression of target validation techniques.
Conclusion
The cross-validation of drug targets is a cornerstone of modern drug discovery.[2] By employing a multi-faceted approach that combines direct binding assays, cellular target engagement studies, and genetic and in vivo validation, researchers can build a robust body of evidence to confidently identify the mechanism of action of novel natural products like Novamolide. This systematic process is crucial for de-risking drug development programs and accelerating the translation of promising natural products into clinically effective therapies.
References
A Head-to-Head Comparison of Jasplakinolide Derivatives' Activity
For Researchers, Scientists, and Drug Development Professionals
Jasplakinolide (B32604), a cyclic depsipeptide originally isolated from the marine sponge Jaspis splendens, has garnered significant interest for its potent biological activities, primarily as a stabilizer of filamentous actin (F-actin).[1][2] This unique mechanism of action disrupts cellular processes reliant on dynamic actin cytoskeletons, leading to cytotoxic and anti-proliferative effects against various cancer cell lines.[1][3] Consequently, numerous synthetic analogs of jasplakinolide have been developed to explore structure-activity relationships (SAR) and identify derivatives with improved therapeutic potential.[1][4]
This guide provides a head-to-head comparison of the biological activity of key jasplakinolide derivatives, supported by quantitative data from in vitro studies. Detailed experimental protocols for the primary assays are also presented, along with visualizations of the key signaling pathway and experimental workflows.
Data Presentation: Comparative Activity of Jasplakinolide Derivatives
The anti-proliferative and cytotoxic activities of jasplakinolide and its synthetic analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key parameters used to quantify and compare the potency of these compounds. The following table summarizes the reported activities of several key derivatives.
| Compound | Cell Line | Activity (IC50/GI50) | Reference |
| Jasplakinolide (1) | CA46 (Burkitt lymphoma) | 10 ± 10 nM | [1] |
| PC-3 (Prostate Carcinoma) | 65 nM | [3] | |
| LNCaP (Prostate Carcinoma) | 41 nM | [3] | |
| TSU-Pr1 (Prostate Carcinoma) | 170 nM | [3] | |
| HCT-116 (Colorectal Carcinoma) | < 1 nM (GI50) | [5] | |
| Analog 2 (p-methoxy) | CA46 (Burkitt lymphoma) | 20 ± 10 nM | [1] |
| Analog 3 (des-methyl) | CA46 (Burkitt lymphoma) | 20 ± 10 nM | [1] |
| Analog 4 (epimer) | CA46 (Burkitt lymphoma) | 10 ± 10 nM | [1] |
| Analog 5 (des-hydroxy) | CA46 (Burkitt lymphoma) | 100 ± 20 nM | [1] |
| Jasplakinolide B | HCT-116 (Colorectal Carcinoma) | < 1 nM (GI50) | [5] |
| Jasplakinolide H | HeLa (Cervical Cancer) | 160 nM | [4] |
| MCF-7 (Breast Cancer) | 220 nM | [4] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for jasplakinolide and its active derivatives is the stabilization of F-actin.[1][2] This interference with actin dynamics triggers a cascade of cellular events, ultimately leading to apoptosis, or programmed cell death. One of the key apoptotic pathways activated by jasplakinolide involves caspase-3-like proteases.[6]
Jasplakinolide-Induced Apoptotic Pathway
Caption: Simplified signaling pathway of jasplakinolide-induced apoptosis.
Experimental Workflow: Cell Viability Assay
Caption: General workflow for determining the IC50 of jasplakinolide derivatives.
Experimental Protocols
Cell Proliferation and Viability Assays
1. Cell Culture: Human cancer cell lines (e.g., CA46, PC-3, LNCaP, TSU-Pr1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1][3]
2. Compound Treatment: Cells are seeded in 96-well microtiter plates at a predetermined density. After allowing the cells to adhere overnight, they are treated with various concentrations of jasplakinolide or its derivatives for a specified period (typically 24 to 48 hours).[3][6]
3. Assessment of Cell Proliferation:
-
[3H]Thymidine Incorporation: To measure DNA synthesis, cells are pulsed with [3H]thymidine for the final few hours of incubation. The amount of incorporated radioactivity is then measured using a scintillation counter. A decrease in [3H]thymidine incorporation indicates an inhibition of cell proliferation.[6]
-
Cell Counting: Cells are harvested and counted using a hemocytometer or an automated cell counter to determine the total number of viable cells.[3]
-
Protein-Based Microplate Assay (e.g., MTT Assay): This colorimetric assay measures the metabolic activity of cells. A reagent like MTT is added to the wells, which is reduced by metabolically active cells to a colored formazan (B1609692) product. The absorbance of the formazan is proportional to the number of viable cells.[4]
4. Data Analysis: The results are typically expressed as the percentage of cell growth inhibition compared to a vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[1][3]
Actin Cytoskeleton Disruption Assay
1. Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with jasplakinolide or its analogs as described above.
2. Cell Fixation and Permeabilization: After treatment, the cells are fixed with a solution such as 4% paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow for intracellular staining.
3. Staining of F-actin: The filamentous actin is stained with a fluorescently labeled phalloidin (B8060827) derivative (e.g., rhodamine phalloidin). The cell nuclei may also be counterstained with a fluorescent dye like DAPI.[3]
4. Fluorescence Microscopy: The stained cells are visualized using a fluorescence microscope. Changes in the actin cytoskeleton, such as the formation of actin aggregates and the disruption of stress fibers, are observed and documented.
5. Quantification (Optional): The amount of bound fluorescent phalloidin can be quantified by extracting the dye from the fixed cells and measuring the fluorescence intensity using a spectrofluorometer. A decrease in binding can indicate a disruption of the normal actin filament network.[3]
References
- 1. Synthesis and biological evaluation of new jasplakinolide (jaspamide) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biostructural Features of Additional Jasplakinolide (Jaspamide) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasplakinolide's inhibition of the growth of prostate carcinoma cells in vitro with disruption of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. New Structures and Bioactivity Properties of Jasplakinolide (Jaspamide) Analogues from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jasplakinolide Induces Apoptosis in Various Transformed Cell Lines by a Caspase-3-Like Protease-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Silico Predictions of Jangomolide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the validation of in silico predictions through robust experimental data is a cornerstone of modern drug discovery. This guide provides a comparative framework for validating the predicted biological activities of Jangomolide, a steroid lactone found in Flacourtia jangomas. Due to the limited availability of specific in silico and experimental data for this compound, this guide draws parallels with the extensively studied withanolides, a class of structurally related steroid lactones. By following the methodologies outlined here, researchers can effectively bridge the gap between computational predictions and experimental validation for this compound and similar natural products.
This compound, a constituent of the medicinal plant Flacourtia jangomas, has been identified as a steroid lactone[1][2][3][4][5]. While traditional uses of the plant point towards various pharmacological activities, specific computational and experimental studies on this compound are scarce[1][2][3][4][5]. In contrast, withanolides, another class of steroid lactones, have been the subject of numerous in silico and experimental investigations, providing a valuable template for future research on this compound[6][7][8][9]. This guide will leverage the established research on withanolides to propose a comprehensive validation strategy for this compound.
In Silico Prediction Methodologies: A Roadmap for this compound
Computational studies on withanolides have successfully predicted their pharmacokinetic properties and potential biological targets, offering a blueprint for similar investigations on this compound[7][8][9]. Key in silico techniques that should be applied to this compound include:
-
Molecular Docking: This method predicts the binding affinity and interaction of a ligand (this compound) with a specific protein target. For withanolides, molecular docking has been used to identify potential binding to targets like β-tubulin in breast cancer and the Cox-2 enzyme in inflammation[6][10]. A similar approach for this compound would involve docking against a panel of cancer-related or inflammation-related proteins to predict its mechanism of action.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity. For withanolide analogs, QSAR models have been developed to predict their anticancer activity against various cell lines with high accuracy[6][11]. Developing a QSAR model for a series of this compound derivatives could help in optimizing its structure for enhanced therapeutic efficacy.
-
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico ADMET prediction is crucial for assessing the drug-likeness of a compound. Studies on withanolides have utilized various tools to predict their oral bioavailability, blood-brain barrier permeability, metabolism, and potential toxicity[7][9][11][12][13][14][15]. Applying these predictive models to this compound is a critical first step in evaluating its potential as a drug candidate.
The following table summarizes the key in silico prediction parameters and the tools that can be employed, based on studies of withanolides.
| Prediction Parameter | In Silico Method/Tool | Relevance for this compound | Reference |
| Binding Affinity & Interaction | Molecular Docking (e.g., AutoDock, GLIDE) | Predicts potential protein targets and mechanism of action. | [6][10][16][17][18] |
| Biological Activity | QSAR (e.g., Multiple Linear Regression) | Correlates chemical structure with therapeutic activity to guide lead optimization. | [6][11] |
| Pharmacokinetics (ADME) | SwissADME, pkCSM, admetSAR | Predicts drug-likeness, oral bioavailability, and metabolic fate. | [7][9][11][12][13][14][15] |
| Toxicity | admetSAR, TOPKAT | Assesses potential toxicity, including carcinogenicity and mutagenicity. | [12][13] |
Experimental Validation: From Prediction to Practice
The ultimate validation of in silico predictions lies in experimental verification. Based on the extensive research on withanolides, a multi-tiered experimental approach is recommended for this compound.
1. In Vitro Assays:
Initial validation should be performed using cell-free and cell-based assays to confirm the predicted biological activity.
-
Enzyme Inhibition Assays: If molecular docking predicts this compound to be an inhibitor of a specific enzyme (e.g., COX-2), a direct enzymatic assay should be performed to determine its inhibitory concentration (IC50).
-
Cell Viability and Cytotoxicity Assays: To validate predicted anticancer activity, cell lines relevant to the predicted targets should be treated with this compound. Assays like MTT or MTS can determine the concentration at which it inhibits cell growth (IC50)[19][20]. For instance, withanolides have been tested against a panel of cancer cell lines, including breast, lung, and leukemia cells, to confirm their cytotoxic effects[19].
-
Anti-inflammatory Assays: To confirm predicted anti-inflammatory effects, cell-based assays measuring the production of inflammatory mediators like nitric oxide (NO) or prostaglandins (B1171923) in response to an inflammatory stimulus can be used[21].
-
Antioxidant Assays: If antioxidant activity is predicted, assays such as DPPH or ABTS radical scavenging assays can provide experimental validation[20][21].
2. In Vivo Studies:
Promising in vitro results should be followed by in vivo studies in animal models to assess efficacy and safety.
-
Animal Models of Disease: Based on the validated in vitro activity, an appropriate animal model should be selected. For example, if this compound shows potent anticancer activity in vitro, its efficacy in reducing tumor growth can be evaluated in xenograft mouse models. Withanolides have been shown to inhibit tumor growth and metastasis in various animal models of cancer[7].
-
Pharmacokinetic Studies: In vivo pharmacokinetic studies are essential to understand the ADME properties of this compound in a living system and to correlate these findings with the in silico predictions[22].
The table below outlines a proposed experimental workflow for validating in silico predictions for this compound, with examples from withanolide research.
| Predicted Activity | Experimental Validation Method | Key Parameters to Measure | Reference Example (Withanolides) |
| Anticancer | MTT/MTS assay on cancer cell lines | IC50 (half-maximal inhibitory concentration) | Withaferin A tested against various cancer cell lines[19] |
| Xenograft animal models | Tumor volume, weight, and metastasis | Withanolides shown to suppress tumor growth in vivo[7] | |
| Anti-inflammatory | NO production assay in macrophages | Inhibition of nitric oxide production | Withanolides tested for inhibition of NO production[21] |
| Animal models of inflammation (e.g., carrageenan-induced paw edema) | Reduction in inflammation and edema | Withaferin A shown to have anti-inflammatory effects in animal models[23] | |
| Enzyme Inhibition | Specific enzyme activity assays | IC50 or Ki (inhibitory constant) | Withanolides docked against Cox-2 and validated with enzymatic assays[10] |
Experimental Protocols: A Starting Point for this compound Research
Detailed experimental protocols are crucial for reproducible and reliable results. Below are example methodologies adapted from withanolide studies that can be applied to this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of this compound.
Protocol 2: Molecular Docking Study
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the structure of this compound using chemical drawing software and optimize its geometry.
-
Grid Generation: Define the binding site on the protein target.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina) to perform the docking of this compound into the defined binding site of the protein.
-
Analysis of Results: Analyze the docking poses and binding energies to identify the most favorable binding mode and predict the key interacting amino acid residues.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Experimental workflow for validating in silico predictions.
Caption: A hypothetical signaling pathway modulated by this compound.
Conclusion: Charting a Course for this compound Research
While direct experimental validation of in silico predictions for this compound is currently lacking in the scientific literature, the extensive research on the structurally similar withanolides provides a clear and actionable roadmap. By employing a systematic approach that combines robust in silico predictions with rigorous in vitro and in vivo experimental validation, researchers can unlock the therapeutic potential of this compound. This comparative guide serves as a foundational resource to stimulate and direct future investigations, ultimately aiming to translate computational insights into tangible therapeutic applications.
References
- 1. journalcmpr.com [journalcmpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wap.hillpublisher.com [wap.hillpublisher.com]
- 5. ETHNOMEDICINAL, PHYTOCHEMICAL AND PHARMACOLOGICAL ASPECTS OF FLACOURTIA JANGOMAS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 6. Molecular docking, QSAR and ADMET studies of withanolide analogs against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Effects of Withanolides: In Silico Prediction of Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking, QSAR and ADMET studies of withanolide analogs against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. In silico evaluation of pharmacokinetics properties of withanolides and simulation of their biological activities against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insights from the molecular docking of withanolide derivatives to the target protein PknG from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrated multi-omics analysis reveals necroptosis-related biomarker BIRC3 for early diagnosis and therapeutic targeting in preeclampsia | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods [mdpi.com]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of Anticancer Drug Activity: 2D Monolayer vs. 3D Spheroid Cell Culture Models
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches for "Jangomolide" did not yield sufficient data for a comparative analysis. Therefore, this guide utilizes the well-characterized anticancer drug 5-Fluorouracil (B62378) (5-FU) as a representative compound to illustrate the comparative bioactivity in 2D versus 3D cell culture models. The principles and methodologies described herein are broadly applicable to the study of other novel therapeutic agents.
Introduction
Traditional two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat surface, have long been the cornerstone of in vitro drug screening. However, these models often fail to recapitulate the complex microenvironment of a solid tumor, leading to discrepancies between in vitro findings and in vivo efficacy. Three-dimensional (3D) cell culture models, such as multicellular tumor spheroids, offer a more physiologically relevant system by mimicking the cell-cell and cell-extracellular matrix interactions, as well as the nutrient and oxygen gradients found in tumors.[1][2] This guide provides a comparative study of the cytotoxic activity of 5-Fluorouracil in 2D versus 3D cancer cell culture models, highlighting the differences in drug sensitivity and providing detailed experimental protocols.
Data Presentation: 5-Fluorouracil Activity in 2D vs. 3D Models
The cytotoxic effects of 5-Fluorouracil (5-FU) were evaluated in various cancer cell lines cultured as both 2D monolayers and 3D spheroids. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined after a 48-hour treatment period.
| Cell Line | Culture Model | 5-FU IC50 (µM) | Reference |
| HCT116 (Colon Cancer) | 2D Monolayer | ~25-50 | [1] |
| 3D Spheroid | >100 | [1] | |
| SW480 (Colon Cancer) | 2D Monolayer | ~1-2 | [1] |
| 3D Spheroid | Not measurable (higher resistance) | [1] | |
| HT29 (Colon Cancer) | 2D Monolayer | ~50-100 | [1] |
| 3D Spheroid | >200 | [1] | |
| HeLa (Cervical Cancer) | 2D Monolayer | 16.42 | [3] |
| 3D Spheroid | 93.88 | [3] |
Key Observation: Across all tested cell lines, the IC50 values for 5-FU were significantly higher in 3D spheroid models compared to their 2D monolayer counterparts.[1][3] This demonstrates a decreased sensitivity or increased resistance to the cytotoxic effects of 5-FU in the more complex 3D environment. This trend of increased resistance in 3D cultures has also been observed for other chemotherapeutic agents like Paclitaxel and Doxorubicin.[4][5][6]
Experimental Protocols
2D Cell Viability Assay (MTT Assay)
This protocol outlines the determination of IC50 for an anticancer drug in a 2D adherent cell culture model.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Anticancer drug (e.g., 5-Fluorouracil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]
-
Drug Treatment: Prepare serial dilutions of the anticancer drug in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the highest concentration of the drug solvent, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve.[8]
3D Spheroid Viability Assay (CellTiter-Glo® 3D)
This protocol describes the formation of 3D spheroids and the assessment of cell viability following drug treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
Anticancer drug (e.g., 5-Fluorouracil)
-
CellTiter-Glo® 3D Cell Viability Assay reagent
Procedure:
-
Spheroid Formation: Seed cells into an ultra-low attachment 96-well round-bottom plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium. Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation. Incubate for 3-5 days at 37°C and 5% CO2 to allow for spheroid formation.[9]
-
Drug Treatment: Prepare serial dilutions of the anticancer drug in complete medium. Carefully remove 50 µL of the medium from each well and add 50 µL of the drug dilutions.
-
Incubation: Incubate the spheroids with the drug for the desired treatment period (e.g., 72 hours).
-
Viability Assay: a. Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature. b. Add 100 µL of the reagent to each well. c. Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[10]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control spheroids and determine the IC50 value.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. In-depth phenotypic characterization of multicellular tumor spheroids: Effects of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multi-omics analysis defines 5-fluorouracil drug resistance in 3D HeLa carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
- 10. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Jangomolide
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Jangomolide. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[1]
Personal Protective Equipment (PPE)
Following standard laboratory procedures, the use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or aerosol inhalation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow ensures the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Ensure the label is intact and correct.
-
Store the compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.
2. Handling and Use:
-
Always handle this compound within a fume hood to avoid inhalation of any potential dust or aerosols.
-
Wear the recommended personal protective equipment at all times.
-
Use designated and clean equipment for weighing and transferring the compound.
-
Avoid actions that could generate dust.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2]
3. Accidental Release Measures:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Wear full personal protective equipment.
-
Absorb liquid spills with an inert material (e.g., sand or vermiculite) and collect for disposal.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1]
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination.
-
Waste Compound: Unused or waste this compound should be collected in a designated, labeled, and sealed container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, including gloves, weighing papers, and pipette tips, must be treated as chemical waste.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations through your institution's environmental health and safety (EHS) office.[1] Do not dispose of this compound in the standard trash or down the drain.
First Aid Procedures
In case of accidental exposure, immediate action is necessary.[1]
| Exposure Route | First Aid Action |
| Inhalation | Relocate to fresh air immediately. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention. |
| Ingestion | If the individual is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: A procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
